Phenyl-d5 isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNSSLYPYDJGL-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584063 | |
| Record name | 1-Isocyanato(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83286-56-0 | |
| Record name | 1-Isocyanato(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83286-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenyl-d5 Isocyanate: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Phenyl-d5 isocyanate, a deuterated analog of phenyl isocyanate. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in analytical methods and for mechanistic studies in drug development.
Core Chemical and Physical Properties
This compound (C₆D₅NCO) is a stable isotope-labeled compound where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, which is a key feature for its use in mass spectrometry-based applications.
| Property | Value | Source |
| CAS Number | 83286-56-0 | --INVALID-LINK-- |
| Molecular Formula | C₇D₅NO | --INVALID-LINK-- |
| Molecular Weight | 124.15 g/mol | --INVALID-LINK-- |
| Isotopic Purity | ≥98 atom % D | --INVALID-LINK-- |
| Appearance | Colorless liquid | Inferred from Phenyl Isocyanate |
| Boiling Point | 162-163 °C (lit.) | --INVALID-LINK-- |
| Melting Point | -30 °C (lit.) | --INVALID-LINK-- |
| Density | 1.142 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.535 (lit.) | --INVALID-LINK-- |
Chemical Structure
The structure of this compound consists of a pentadeuterated phenyl ring attached to an isocyanate functional group (-N=C=O). The isocyanate group is highly reactive and is the center of the molecule's characteristic chemical behavior.
| Structural Feature | Description |
| SMILES String | [2H]c1c([2H])c([2H])c(N=C=O)c([2H])c1[2H] |
| InChI Key | DGTNSSLYPYDJGL-RALIUCGRSA-N |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, general methods for the preparation of aromatic isocyanates can be adapted.
Synthesis of this compound (General Method)
The synthesis of phenyl isocyanates typically involves the reaction of the corresponding aniline with phosgene or a phosgene equivalent, such as triphosgene. For the synthesis of this compound, aniline-d5 would be the starting material.
Reaction:
C₆D₅NH₂ + COCl₂ → C₆D₅NCO + 2HCl
Disclaimer: This reaction involves highly toxic reagents (phosgene or its equivalents) and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions.
Illustrative Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Purification by Vacuum Distillation (General Method)
Phenyl isocyanates are typically purified by vacuum distillation to remove impurities and unreacted starting materials.
Illustrative Experimental Protocol:
-
The crude this compound is transferred to a distillation flask.
-
The distillation apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.
-
A vacuum is gradually applied to the system.
-
The flask is heated gently in an oil bath.
-
The fraction distilling at the expected boiling point of this compound under the applied pressure is collected in a pre-weighed receiving flask.
-
The purified product is stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.
Key Chemical Reactions
The isocyanate group in this compound is a powerful electrophile, making it highly reactive towards nucleophiles such as alcohols and amines.
Reaction with Alcohols to Form Carbamates
This compound reacts with alcohols to form N-phenyl-d5-carbamates. This reaction is fundamental in polyurethane chemistry.
An In-depth Technical Guide to the Synthesis and Purification of Phenyl-d5 Isocyanate
This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of Phenyl-d5 isocyanate, a critical deuterated reagent for researchers, scientists, and professionals in drug development. The inclusion of a deuterium-labeled phenyl ring offers a valuable tool for mechanistic studies, metabolic profiling, and as an internal standard in quantitative mass spectrometry-based assays.
This document details two main synthetic approaches: the Curtius rearrangement of benzoyl-d5 azide, a phosgene-free method, and the reaction of aniline-d5 with a phosgene equivalent. Furthermore, it outlines a standard purification protocol based on fractional distillation.
Synthesis of this compound
Two common synthetic routes for the preparation of this compound are presented below. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
Phosgene-Free Synthesis via Curtius Rearrangement
The Curtius rearrangement is a versatile and widely used method for the synthesis of isocyanates from carboxylic acids, avoiding the use of highly toxic phosgene.[1] The reaction proceeds through an acyl azide intermediate, which thermally rearranges to the isocyanate with the loss of nitrogen gas.
Experimental Protocol:
-
Synthesis of Benzoyl-d5 Azide:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 equivalent of benzoyl-d5 chloride in anhydrous acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of sodium azide in a minimal amount of cold water.
-
Stir the reaction mixture vigorously at 0°C for 2 hours.
-
After the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the organic layer, and wash it sequentially with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at a low temperature to yield crude benzoyl-d5 azide. Caution: Acyl azides can be explosive and should be handled with care.
-
-
Curtius Rearrangement to this compound:
-
In a flask fitted with a reflux condenser under a nitrogen atmosphere, dissolve the crude benzoyl-d5 azide in a high-boiling inert solvent such as toluene or diphenyl ether.
-
Slowly heat the solution to initiate the rearrangement, which is typically observed by the evolution of nitrogen gas. The reaction temperature will depend on the solvent used (e.g., refluxing toluene at ~110°C).
-
Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.
-
The resulting solution contains the crude this compound.
-
Synthesis from Aniline-d5 using a Phosgene Equivalent
The reaction of anilines with phosgene is a traditional method for isocyanate synthesis.[2] However, due to the extreme toxicity of phosgene, safer alternatives like triphosgene or oxalyl chloride are often employed in laboratory settings.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place a solution of 1.0 equivalent of aniline-d5 in a suitable anhydrous solvent (e.g., toluene or chlorobenzene).
-
Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the solution.
-
From the dropping funnel, slowly add a solution of 0.4 equivalents of triphosgene (or 1.1 equivalents of oxalyl chloride) in the same anhydrous solvent. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., IR spectroscopy, looking for the disappearance of the N-H stretch and the appearance of the N=C=O stretch).
-
Upon completion, cool the reaction mixture and filter to remove any precipitated salts (e.g., triethylamine hydrochloride).
-
The filtrate contains the crude this compound.
Purification of this compound
Crude this compound from either synthetic route can be purified by fractional distillation under reduced pressure to prevent thermal decomposition and polymerization.
Experimental Protocol:
-
Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is thoroughly dried to prevent hydrolysis of the isocyanate.
-
Charge the distillation flask with the crude this compound.
-
Slowly reduce the pressure using a vacuum pump.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound. The boiling point of non-deuterated phenyl isocyanate is approximately 162-163°C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.
-
Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed container to protect it from moisture.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of this compound. These values are representative and may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of this compound via Curtius Rearrangement
| Parameter | Value |
| Reactants | |
| Benzoyl-d5 Chloride | 1.0 eq |
| Sodium Azide | 1.1 eq |
| Reaction Conditions | |
| Azide Formation Temperature | 0 °C |
| Azide Formation Time | 2 hours |
| Rearrangement Temperature | ~110 °C (in Toluene) |
| Rearrangement Time | 2-4 hours |
| Yield | |
| Crude Yield | 85-95% |
| Purified Yield | 70-85% |
| Purity (Post-Purification) | >98% (by GC) |
Table 2: Synthesis of this compound from Aniline-d5
| Parameter | Value |
| Reactants | |
| Aniline-d5 | 1.0 eq |
| Triphosgene | 0.4 eq |
| Triethylamine | 1.1 eq |
| Reaction Conditions | |
| Initial Temperature | 0-10 °C |
| Reflux Temperature | Dependent on solvent |
| Reaction Time | 4-8 hours |
| Yield | |
| Crude Yield | 80-90% |
| Purified Yield | 65-80% |
| Purity (Post-Purification) | >98% (by GC) |
Table 3: Purification by Fractional Distillation
| Parameter | Typical Value |
| Pressure | 10-20 mmHg |
| Boiling Point Range | 60-70 °C (estimated) |
| Purity of Main Fraction | >98% |
| Recovery | ~85-95% of crude material |
Analytical Characterization
The successful synthesis and purification of this compound should be confirmed by appropriate analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a significant reduction or absence of signals in the aromatic region, while ¹³C NMR will show characteristic shifts for the isocyanate carbon and the deuterated phenyl ring. ²H NMR can confirm the positions of deuterium incorporation.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (N=C=O) should be observed around 2250-2275 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the deuterated compound.
-
Gas Chromatography (GC): Can be used to assess the purity of the final product.
By following the detailed protocols and considering the analytical data, researchers can confidently synthesize and purify high-quality this compound for their specific applications.
References
The Application of Deuterated Phenyl Isocyanate in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of deuterated phenyl isocyanate in research, with a primary focus on its use in quantitative proteomics and its potential in drug metabolism studies. Phenyl isocyanate (PIC) is a highly reactive compound that readily forms stable urea derivatives with primary and secondary amines. This reactivity, combined with the availability of its deuterated isotopologues (e.g., d5-phenyl isocyanate), makes it a valuable tool for mass spectrometry-based quantitative analysis.
Quantitative Proteomics: Isotopic Labeling for Relative Quantification
The use of stable isotope labeling in combination with mass spectrometry has revolutionized the field of proteomics, enabling the accurate relative quantification of proteins and their post-translational modifications between different biological samples. Deuterated phenyl isocyanate serves as an effective N-terminal tagging reagent for peptides in proteolytic digests.
The underlying principle of this method is the differential labeling of two or more samples with light (d0) and heavy (d5) phenyl isocyanate. The samples are then mixed, and the peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since the light and heavy labeled peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable in the mass spectrometer by a 5 Dalton mass difference. The relative abundance of a specific peptide in the original samples can be determined by comparing the signal intensities of the d0- and d5-labeled peptide pairs.
This technique offers a broad applicability as phenyl isocyanate reacts with the N-terminal α-amine of virtually all peptides, regardless of their amino acid composition.[1][2] This is a distinct advantage over other methods that target specific amino acid side chains. The labeling reaction is rapid, proceeding to completion within minutes at a neutral pH.[1][2]
Key Advantages in Quantitative Proteomics
-
Broad Specificity: Reacts with the N-terminus of most peptides.[1][2]
-
Rapid and Efficient Reaction: The labeling reaction is completed in minutes at neutral pH.[1][2]
-
Improved Mass Spectrometry Signal: The addition of the phenyl group increases the hydrophobicity of peptides, which can improve their retention on reverse-phase chromatography columns and enhance their ionization efficiency.
-
Wide Dynamic Range: The method has been shown to provide linear quantification over a wide range of peptide concentrations, spanning up to four orders of magnitude.[1][2]
-
Quantification of Post-Translationally Modified Peptides: This method is particularly useful for the differential quantification of modified proteins.[1][2]
Experimental Protocols
This protocol outlines the general steps for labeling peptides from a total protein digest with d0- and d5-phenyl isocyanate for relative quantitative analysis.
Materials:
-
Protein extracts from two samples (e.g., control and treated)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
d0-Phenyl isocyanate (PIC)
-
d5-Phenyl isocyanate (PIC)
-
Acetonitrile (ACN)
-
Hydroxylamine
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin columns
Procedure:
-
Protein Extraction, Reduction, and Alkylation:
-
Lyse cells or tissues in a suitable buffer containing 8 M urea to denature the proteins.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Protein Digestion:
-
Dilute the urea concentration of the protein solution to less than 2 M with ammonium bicarbonate buffer.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
d0/d5-Phenyl Isocyanate Labeling:
-
Resuspend the dried peptides from each sample in a labeling buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Prepare fresh 1% (v/v) solutions of d0-PIC and d5-PIC in acetonitrile.
-
Add the d0-PIC solution to the control peptide sample and the d5-PIC solution to the treated peptide sample. A final concentration of approximately 10-20 mM PIC is typically used.[3]
-
Incubate at 37°C for 60 minutes.[3]
-
-
Quenching and Sample Pooling:
-
Quench the labeling reaction by adding hydroxylamine to a final concentration of approximately 80 mM and incubating at room temperature for 20 minutes.[3]
-
Combine the d0- and d5-labeled samples in a 1:1 ratio.
-
-
Final Sample Cleanup:
-
LC-MS/MS Analysis:
-
Resuspend the dried, labeled peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
This protocol is adapted from Garcia et al. (2015) and describes a hybrid method combining propionylation and phenyl isocyanate labeling for the quantitative analysis of histone post-translational modifications.[3]
Materials:
-
Purified core histones
-
Ammonium bicarbonate (100 mM, pH 8)
-
Ammonia
-
Propionic anhydride
-
Isopropanol
-
Trypsin
-
Phenyl isocyanate (PIC)
-
Acetonitrile (ACN)
-
Hydroxylamine
-
Trifluoroacetic acid (TFA)
-
C18 StageTips
Procedure:
-
Aqueous Phase Propionylation:
-
Dilute 1-5 µg of purified core histones in 100 mM ammonium bicarbonate.
-
Adjust the pH to ~8 with ammonia.
-
Add a 1:3 mixture of propionic anhydride:isopropanol and incubate for 15 minutes at 37°C, maintaining the pH at ~8 with the addition of ammonia as needed.
-
Dry the sample by vacuum centrifugation and repeat the propionylation step.
-
-
Tryptic Digestion:
-
Resuspend the dried, propionylated histones in 50 µl of 100 mM ammonium bicarbonate (pH 8).
-
Digest overnight at 37°C with trypsin (1:20 enzyme-to-substrate ratio).
-
-
Phenyl Isocyanate Labeling:
-
Prepare a fresh 1% (v/v) solution of phenyl isocyanate in acetonitrile.
-
Add 3 µl of the PIC solution to the digested sample (final concentration of ~17 mM) and incubate for 60 minutes at 37°C.[3]
-
-
Quenching and Sample Cleanup:
-
The original protocol does not explicitly state a quenching step after PIC labeling, but one can be adapted from the general protocol if necessary.
-
Acidify the sample by adding 8 µl of 1% trifluoroacetic acid.[3]
-
Desalt the labeled histone peptides using C18 StageTips.[3] Elute the peptides with 60% acetonitrile/0.1% TFA.[3]
-
-
LC-MS/MS Analysis:
-
Analyze the purified, labeled histone peptides by high-resolution mass spectrometry.
-
Data Presentation
The following tables provide representative data for the quantitative analysis of peptides using d0/d5-phenyl isocyanate labeling.
Table 1: Representative Mass Transitions for d0/d5-Phenyl Isocyanate Labeled Peptides
| Peptide Sequence | Precursor Ion (m/z) (d0-labeled) | Precursor Ion (m/z) (d5-labeled) | Major Fragment Ions (y- or b-ions) (d0-labeled) | Major Fragment Ions (y- or b-ions) (d5-labeled) |
| Val-Gly-Ala-His-Ala-Gly-Glu-Tyr-Gly-Ala-Glu-Ala-Leu-Glu-Arg | 815.89 (z=2) | 818.39 (z=2) | y7 = 799.4 | y7 = 799.4 |
| Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg | 595.34 (z=2) | 597.84 (z=2) | y7 = 876.5 | y7 = 876.5 |
| His-Leu-Val-Asp-Pro-Gln-Asn-Phe-Arg | 621.82 (z=2) | 624.32 (z=2) | y8 = 993.5 | y8 = 993.5 |
Note: The precursor ion m/z values will vary depending on the charge state (z). The fragment ion m/z values will be identical for the d0 and d5 labeled peptides if the fragmentation occurs C-terminal to the labeled N-terminus.
Table 2: Linearity and Dynamic Range of Quantification
| Peptide | Concentration Ratio (d0:d5) | Measured Ratio (Mean ± SD) | R² of Linearity |
| Angiotensin I | 1:100 | 1:98.5 ± 5.2 | >0.99 |
| 1:10 | 1:10.1 ± 0.8 | ||
| 1:1 | 1:1.05 ± 0.1 | ||
| 10:1 | 10.3:1 ± 0.9 | ||
| 100:1 | 97.8:1 ± 6.1 | ||
| Neurotensin | 1:100 | 1:102.3 ± 7.5 | >0.99 |
| 1:10 | 1:9.8 ± 0.6 | ||
| 1:1 | 1:0.97 ± 0.08 | ||
| 10:1 | 9.9:1 ± 0.7 | ||
| 100:1 | 105.1:1 ± 8.2 |
Note: This table is a representation of the linearity and dynamic range that can be achieved, as described in the literature.[1][2] Actual values will vary depending on the peptide, sample complexity, and instrumentation.
Potential Application in Drug Metabolism Studies
While the primary application of deuterated phenyl isocyanate is in quantitative proteomics, its reactivity towards primary and secondary amines suggests a potential role in drug metabolism and pharmacokinetic (DMPK) studies. Many drugs and their metabolites contain primary or secondary amine functional groups, which are susceptible to derivatization with phenyl isocyanate.
By using a deuterated version of the derivatizing agent, it is possible to create a stable isotope-labeled internal standard for the quantification of the parent drug and its amine-containing metabolites in biological matrices such as plasma or urine. This approach would be particularly useful for compounds that exhibit poor chromatographic retention or low ionization efficiency in their underivatized form.
General Protocol for Derivatization of an Amine-Containing Drug
The following is a general protocol for the derivatization of a primary amine-containing drug with deuterated phenyl isocyanate for quantitative LC-MS/MS analysis. This protocol is hypothetical and would require optimization for specific analytes.
Materials:
-
Biological matrix (e.g., plasma, urine) containing the analyte
-
Internal standard (a stable isotope-labeled version of the analyte, if available; otherwise, a structurally similar compound)
-
d5-Phenyl isocyanate
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Reaction buffer (e.g., borate buffer, pH 9.0)
-
Quenching reagent (e.g., a primary amine solution like glycine)
-
Reconstitution solvent for LC-MS/MS analysis
Procedure:
-
Sample Preparation and Extraction:
-
Spike the biological matrix with the internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the matrix.
-
Evaporate the extraction solvent to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in the reaction buffer.
-
Add a solution of d5-phenyl isocyanate in a water-miscible organic solvent (e.g., acetonitrile). The molar excess of the derivatizing agent will need to be optimized.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). These conditions will require optimization.
-
-
Quenching:
-
Add the quenching reagent to consume any excess phenyl isocyanate.
-
-
Sample Cleanup:
-
Perform a final extraction step to remove excess reagents and salts.
-
Evaporate the solvent and reconstitute the derivatized analyte in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized sample by LC-MS/MS, monitoring the specific mass transitions for the derivatized analyte and the derivatized internal standard.
-
Visualizations
Chemical Reaction
Caption: Derivatization of a peptide's N-terminus with d5-phenyl isocyanate.
Experimental Workflow for Quantitative Proteomics
Caption: Experimental workflow for quantitative proteomics using d0/d5-PIC labeling.
Application in Signaling Pathway Analysis
Caption: Applying quantitative proteomics to analyze changes in a signaling pathway.
References
Phenyl-d5 Isocyanate (CAS: 83286-56-0): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Phenyl-d5 isocyanate (CAS number 83286-56-0), a critical reagent in advanced analytical and research applications. This document details its chemical and physical properties, applications in quantitative proteomics and drug development, and provides experimental protocols for its use as a derivatization agent.
Core Properties and Data
This compound is a deuterated analog of phenyl isocyanate, where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it an invaluable tool for mass spectrometry-based quantitative analysis, providing a +5 Da mass shift compared to its light counterpart.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 83286-56-0 | |
| Linear Formula | C₆D₅NCO | |
| Molecular Weight | 124.15 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | -30 °C (lit.) | |
| Boiling Point | 162-163 °C (lit.) | |
| Density | 1.142 g/mL at 25 °C | |
| Refractive Index | n20/D 1.535 (lit.) | |
| Isotopic Purity | ≥98 atom % D |
Table 2: Safety Information
| Hazard Statement | GHS Classification | Precautionary Statement |
| H226: Flammable liquid and vapor | Flammable Liquid 3 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | P301 + P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. |
| H314: Causes severe skin burns and eye damage | Skin Corrosion 1B, Eye Damage 1 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H317: May cause an allergic skin reaction | Skin Sensitization 1 | P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off Immediately all contaminated clothing. Rinse SKIN with water/shower. |
| H330: Fatal if inhaled | Acute Toxicity 1 (Inhalation) | P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization 1 | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis Overview
Caption: General synthesis pathway for this compound.
Applications in Research and Drug Development
The primary application of this compound is as a stable isotope labeling reagent for quantitative analysis, particularly in proteomics and drug development.
Quantitative Proteomics
This compound is used in conjunction with its light counterpart (Phenyl isocyanate, d0) for the differential labeling of peptides from two different samples (e.g., control vs. treated). It reacts specifically with the N-terminal α-amine group of peptides under neutral pH conditions. This reaction is rapid and quantitative. The mass difference of 5 Da between the d5 and d0 labeled peptides allows for their relative quantification by mass spectrometry. This technique is particularly useful for studying post-translational modifications and quantifying modified proteins.
Caption: Workflow for quantitative proteomics using d0/d5-Phenyl isocyanate labeling.
Derivatization for LC-MS Analysis
Phenyl isocyanate and its deuterated form are effective derivatizing agents for small molecules containing primary and secondary amine groups, as well as hydroxyl groups. This is particularly useful for improving the chromatographic retention and mass spectrometric detection of polar analytes. In drug metabolism studies, this compound can be used to create stable, isotopically labeled internal standards for the quantification of drug metabolites containing amine or hydroxyl functionalities.
Experimental Protocols
The following are generalized protocols for the use of this compound as a derivatization agent. Researchers should optimize these protocols for their specific applications.
Protocol for Labeling of Peptides for Quantitative Proteomics
This protocol is adapted from the principles described by Mason and Liebler.
-
Sample Preparation:
-
Lyophilize the peptide mixtures from the two samples to be compared.
-
Reconstitute each peptide mixture in a suitable buffer at a neutral pH (e.g., 100 mM triethylammonium bicarbonate, pH 7.5-8.5).
-
-
Labeling Reaction:
-
Prepare fresh solutions of Phenyl isocyanate (d0) and this compound (d5) in a dry, aprotic solvent such as acetonitrile.
-
To one peptide sample, add the d0-Phenyl isocyanate solution. To the other sample, add the d5-Phenyl isocyanate solution. A 10-20 fold molar excess of the reagent over the total amount of peptide N-termini is recommended.
-
Incubate the reactions at room temperature for 30-60 minutes with gentle agitation. The reaction is typically rapid and proceeds to completion within minutes at neutral pH.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding an amine-containing buffer (e.g., 50 mM Tris-HCl) or hydroxylamine to react with the excess isocyanate.
-
Combine the d0 and d5 labeled samples.
-
Perform a desalting and cleanup step using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.
-
Elute the labeled peptides and lyophilize.
-
-
LC-MS/MS Analysis:
-
Reconstitute the combined, labeled peptide sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample by LC-MS/MS. During data analysis, look for peptide pairs with a mass difference of 5 Da (or multiples of 5 for peptides with multiple labeling sites, though N-terminal labeling is primary).
-
The ratio of the peak areas for the d0 and d5 labeled peptides corresponds to the relative abundance of that peptide in the original samples.
-
Caption: Experimental workflow for peptide labeling with this compound.
General Protocol for Derivatization of Amines and Alcohols
This protocol provides a general procedure for the derivatization of small molecules containing primary or secondary amines, or hydroxyl groups.
-
Sample Preparation:
-
Dissolve the analyte in a dry, aprotic solvent (e.g., acetonitrile, tetrahydrofuran). The presence of water will lead to the hydrolysis of the isocyanate.
-
-
Derivatization Reaction:
-
Add a molar excess of this compound to the analyte solution.
-
For less reactive amines or for alcohols, the addition of a non-nucleophilic base (e.g., pyridine, triethylamine) can catalyze the reaction.
-
The reaction can be performed at room temperature or with gentle heating (e.g., 50-70 °C) to drive it to completion. Reaction times can vary from minutes to several hours depending on the reactivity of the analyte.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench any excess this compound by adding a small amount of a primary amine (e.g., butylamine) or an alcohol (e.g., methanol).
-
The derivatized product can then be diluted for direct analysis or subjected to a purification step (e.g., liquid-liquid extraction, solid-phase extraction) if necessary.
-
Caption: Logical relationship for the derivatization of amines/alcohols.
In-Depth Technical Guide to the Physical Properties of Phenyl-d5 Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Phenyl-d5 isocyanate, a deuterated analog of Phenyl isocyanate. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document outlines its key physical constants, the methodologies for their determination, and a relevant synthetic application in drug discovery.
Core Physical Properties
The physical properties of this compound are crucial for its handling, application in chemical reactions, and for purification processes. Below is a summary of its key physical data.
| Physical Property | Value |
| Melting Point | -30 °C (lit.)[1] |
| Boiling Point | 162-163 °C (lit.)[1] |
| Density | 1.142 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.535 (lit.)[1] |
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties such as melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are described below.
Melting Point Determination
The melting point of this compound is determined by observing the temperature at which the solid-to-liquid phase transition occurs. A common and effective method involves the use of a melting point apparatus, such as a Mel-Temp or similar device.
Methodology:
-
A small, dry sample of this compound is loaded into a capillary tube, which is then placed in a heating block.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. For a pure substance, this melting range is typically narrow.
-
To ensure accuracy, a preliminary rapid heating can be performed to approximate the melting point, followed by a slower, more precise measurement with a heating rate of about 2°C per minute.
Boiling Point Determination
The boiling point is determined at the temperature where the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory technique for this measurement is the Thiele tube method.
Methodology:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid, such as mineral oil.
-
As the liquid is heated, air expands from the capillary tube, producing a steady stream of bubbles.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Application in Drug Development: Synthesis of Aminobenzimidazole Derivatives
This compound is utilized as a reagent in the synthesis of various derivatives for pharmaceutical research. One notable application is in the creation of aminobenzimidazole derivatives, which have been investigated for their potential antiobesity and antidiabetic activities[1]. The isocyanate group readily reacts with amine functionalities, making it a key component in building these complex molecules.
The following diagram illustrates a generalized workflow for the synthesis of a target aminobenzimidazole derivative using this compound.
Caption: Synthetic workflow for an aminobenzimidazole derivative.
References
Isotopic Purity of Phenyl-d5 Isocyanate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the isotopic purity of reagents is paramount for the accuracy and reproducibility of experimental results. This in-depth technical guide focuses on Phenyl-d5 isocyanate, a crucial reagent in various research applications, particularly in mass spectrometry-based quantitative proteomics and as a labeled internal standard in drug metabolism studies.
This compound (C₆D₅NCO) is a deuterated analog of phenyl isocyanate where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling provides a distinct mass shift, enabling its use in stable isotope labeling experiments for the relative and absolute quantification of molecules. The efficacy of such experiments hinges on the isotopic purity of the labeled reagent.
Data on Isotopic and Chemical Purity
The quality of this compound is determined by both its chemical and isotopic purity. While chemical purity refers to the percentage of the compound that is this compound, isotopic purity, or isotopic enrichment, refers to the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available this compound typically has a high degree of both chemical and isotopic purity.
| Supplier/Product | Chemical Purity | Isotopic Purity (atom % D) | Reference |
| Sigma-Aldrich (Product No. 493244) | ≥99% (CP) | 98 atom % D | [1] |
| Cambridge Isotope Laboratories, Inc. (DLM-7731) | 98% | Not explicitly stated | [2] |
| Eurisotop (DLM-7731-PK) | 98% | Not explicitly stated |
Note: "atom % D" refers to the percentage of deuterium atoms among all hydrogen isotopes in the compound. A value of 98 atom % D indicates a high level of deuteration. For critical quantitative studies, it is recommended to obtain the Certificate of Analysis for the specific lot to get precise isotopic distribution data.
Experimental Protocols for Purity Assessment
The determination of isotopic purity is crucial for accurate quantitative analysis. The two primary methods for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry Protocol for Isotopic Purity
Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a labeled compound.
Objective: To determine the isotopic enrichment of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile or dichloromethane).
-
Prepare a similar solution of a non-labeled phenyl isocyanate standard for comparison.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass determination.
-
Use an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Data Acquisition:
-
Acquire the mass spectrum of both the labeled and unlabeled standards.
-
Focus on the molecular ion peak region ([M+H]⁺ or M⁺·).
-
-
Data Analysis:
-
For the unlabeled phenyl isocyanate, the monoisotopic mass is approximately 119.04 Da.
-
For this compound, the expected monoisotopic mass is approximately 124.07 Da (a mass shift of +5 Da).
-
Analyze the isotopic pattern of the this compound sample. The relative intensities of the M+0, M+1, M+2, M+3, M+4, and M+5 peaks will reveal the distribution of deuterated species (d0 to d5).
-
The isotopic purity is calculated based on the relative abundance of the d5 peak compared to the other isotopic peaks.
-
NMR Spectroscopy Protocol for Isotopic Purity
Deuterium NMR (²H NMR) can directly probe the deuterium nuclei, providing information about the level and sites of deuteration.
Objective: To confirm the deuteration pattern and estimate the isotopic purity of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent suitable for NMR that does not have signals in the aromatic region (e.g., chloroform-d, acetone-d6).
-
-
Instrumentation:
-
A high-field NMR spectrometer equipped with a deuterium probe.
-
-
Data Acquisition:
-
Acquire a ²H NMR spectrum. A proton-decoupled spectrum will simplify the signal to a single peak for each deuterium environment.
-
-
Data Analysis:
-
The presence of a signal in the aromatic region of the ²H NMR spectrum confirms the incorporation of deuterium into the phenyl ring.
-
The integral of the deuterium signal can be compared to an internal standard of known concentration and deuterium enrichment to quantify the level of deuteration.
-
Proton NMR (¹H NMR) can also be used to assess the absence of protons in the aromatic region, providing an indirect measure of deuteration. The presence of small residual proton signals can be used to estimate the percentage of non-deuterated species.
-
Application in Quantitative Proteomics
A significant application of this compound is in quantitative proteomics, where it is used as a labeling reagent for the N-terminus of peptides.[1] This allows for the relative quantification of proteins between different samples.
Experimental Workflow for Peptide Labeling with this compound
The following workflow describes the use of d0- and d5-Phenyl isocyanate for the relative quantification of peptides from two different protein samples (Sample A and Sample B).
Caption: Workflow for quantitative proteomics using d0/d5-Phenyl isocyanate labeling.
Signaling Pathway Derivatization Logic
Phenyl isocyanate and its deuterated analog react with primary and secondary amines, such as the N-terminus of peptides and the side chain of lysine. This reaction forms a stable phenylurea derivative. The logic of this derivatization is central to its application in proteomics.
Caption: Derivatization reaction of a peptide with this compound.
Conclusion
The isotopic purity of this compound is a critical parameter for its successful application in research, particularly in quantitative mass spectrometry. Researchers should carefully consider the purity data provided by suppliers and, for highly sensitive applications, perform their own purity validation using techniques such as high-resolution mass spectrometry or NMR spectroscopy. The use of this compound as a labeling reagent in proteomics provides a robust method for relative quantification, enabling deeper insights into complex biological systems.
References
A Technical Guide to Phenyl-d5 Isocyanate for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Phenyl-d5 isocyanate, a crucial reagent for derivatization in analytical chemistry, particularly in mass spectrometry-based applications. This document outlines its commercial availability, key quantitative specifications, and a detailed experimental protocol for its use in laboratory settings.
Commercial Suppliers and Quantitative Data
This compound is a deuterated analog of phenyl isocyanate, widely used as a derivatization agent to enhance the analytical detection of compounds containing primary and secondary amine functional groups. Several commercial suppliers offer this reagent for laboratory use. The following table summarizes the key quantitative data for this compound available from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (atom % D) |
| Sigma-Aldrich | This compound | 83286-56-0 | 124.15 | ≥98% | 98 atom % D[1] |
| Cambridge Isotope Laboratories, Inc. | Phenyl isocyanate (phenyl-D₅, 98%) | 83286-56-0 | 124.15 | 98%[2] | Not specified |
| Clearsynth | Phenyl Isocyanate-d5 | 83286-56-0 | 124.15 | Not specified | Not specified[1] |
| Santa Cruz Biotechnology | This compound | 83286-56-0 | 124.15 | Not specified | Not specified |
| Eurisotop | PHENYL ISOCYANATE (PHENYL-D5, 98%) | 83286-56-0 | 124.15 | 98%[3] | Not specified |
Core Applications in Research and Development
This compound serves as a valuable tool in various research and development areas, primarily due to its ability to introduce a stable isotope label onto analytes. This labeling facilitates accurate quantification and identification using mass spectrometry.
Key applications include:
-
Proteomics and Peptide Quantification: Derivatization of the N-terminus of peptides with this compound allows for the relative and absolute quantification of proteins and peptides in complex biological samples.
-
Metabolomics: It is used for the analysis of amine-containing metabolites. Derivatization enhances their chromatographic separation and mass spectrometric detection.[4][5][6]
-
Drug Development: In the synthesis of labeled internal standards for pharmacokinetic and drug metabolism studies.
-
Organic Synthesis: As a deuterated building block in the synthesis of complex molecules for various research purposes.
Experimental Protocol: Derivatization of Primary and Secondary Amines for LC-MS Analysis
This protocol provides a general procedure for the derivatization of analytes containing primary or secondary amine groups with this compound for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). This method is adapted from established protocols for similar derivatizing agents like phenyl isothiocyanate (PITC).[4][5][6]
Materials:
-
This compound
-
Analyte solution (e.g., peptide digest, metabolite extract)
-
Derivatization buffer: A freshly prepared solution of 5% (v/v) pyridine in a suitable organic solvent like acetonitrile or a mixture of acetonitrile and water.
-
Quenching solution: A solution to consume excess this compound, such as a solution of a primary amine (e.g., butylamine) or hydroxylamine.
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
Ensure the sample is free of interfering substances. Solid-phase extraction (SPE) or other cleanup methods may be necessary.
-
The sample should be dissolved in a compatible solvent. If the sample is aqueous, it may need to be dried and reconstituted in the derivatization buffer.
-
-
Derivatization Reaction:
-
To your analyte solution, add an excess of this compound solution (e.g., 10-20 µL of a 5 mg/mL solution in acetonitrile). The exact amount should be optimized based on the concentration of the analyte.
-
Add the derivatization buffer to the reaction mixture.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or slightly elevated, 37-50°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically for each analyte.
-
-
Quenching the Reaction:
-
After the incubation period, add the quenching solution to the reaction mixture to consume any unreacted this compound.
-
Allow the quenching reaction to proceed for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Sample Dilution and Analysis:
-
Dilute the derivatized sample with an appropriate solvent (e.g., the initial mobile phase of your LC method) to a suitable concentration for LC-MS analysis.
-
Inject the diluted sample into the LC-MS system.
-
LC-MS Parameters (Example):
-
Column: A reversed-phase C18 column is typically suitable for separating the derivatized analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content (Mobile Phase B) should be developed to achieve optimal separation.
-
Mass Spectrometry: Use a mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and detection mode (e.g., selected ion monitoring - SIM, or tandem mass spectrometry - MS/MS) to detect and quantify the derivatized analytes. The specific mass transitions for the derivatized analytes will need to be determined.
Visualizing the Workflow and Applications
To better illustrate the experimental process and the utility of this compound, the following diagrams are provided.
Caption: Experimental workflow for amine derivatization using this compound.
Caption: Applications and benefits of this compound in research.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Phenyl isocyanate (phenyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-7731-PK [isotope.com]
- 3. PHENYL ISOCYANATE (PHENYL-D5, 98%) | Eurisotop [eurisotop.com]
- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Risks: A Comprehensive Technical Guide to the Safe Handling of Phenyl-d5 Isocyanate
For researchers, scientists, and professionals in drug development, the unique chemical properties of Phenyl-d5 isocyanate offer significant advantages in isotopic labeling and reaction mechanism studies. However, its utility is matched by a significant hazard profile that demands rigorous safety and handling protocols. This in-depth guide provides a technical overview of the necessary precautions, emergency procedures, and engineering controls to ensure the safe utilization of this compound in a laboratory setting.
Physicochemical and Toxicological Profile
Understanding the fundamental properties of this compound is the first step in safe handling. The following tables summarize key quantitative data, with information largely extrapolated from its non-deuterated analogue, phenyl isocyanate, due to the limited specific data for the deuterated compound. The primary difference in the deuterated form is its molecular weight.
| Physical and Chemical Properties | |
| Property | Value |
| CAS Number | 83286-56-0[1][2] |
| Molecular Formula | C₇D₅NO[2][3] |
| Molecular Weight | 124.15 g/mol [2][3] |
| Appearance | Colorless to yellow liquid with a pungent odor[4][5] |
| Boiling Point | 162-163 °C (lit.)[1] |
| Melting Point | -30 °C (lit.)[1] |
| Flash Point | 132°F (open cup)[5] |
| Density | Approximately 1.089 g/mL (similar to water)[4][5] |
| Vapor Pressure | 2.57 mmHg[5] |
| Refractive Index (n20/D) | 1.535 (lit.)[1] |
| Exposure Limits (for Phenyl Isocyanate) | |
| Regulatory Body | Limit |
| ACGIH TLV-TWA | 0.005 ppm[6] |
| ACGIH TLV-STEL | 0.015 ppm[6] |
Hazard Identification and GHS Classification
This compound is a hazardous substance. The following is a summary of its GHS classifications, which should be clearly understood by all personnel.
| GHS Hazard Class | Hazard Statement |
| Acute Toxicity, Inhalation | H333: May be harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation[7] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[7] |
| Respiratory or Skin Sensitization | May cause an allergic reaction.[8] EUH204 - Contains isocyanates. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[7] |
Safe Handling and Storage Protocols
A systematic approach to handling and storage is critical to mitigate the risks associated with this compound.
Engineering Controls
The primary method for controlling exposure should be robust engineering controls.
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[6][7]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[7][9]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety glasses or goggles and a face shield are required.[1][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, Viton®) and a lab coat.[7][9] Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]
Handling Procedures
-
Grounding: All equipment used for handling must be grounded to prevent static discharge, which can be an ignition source.[10]
-
Incompatible Materials: this compound is incompatible with many substances, including water, amines, alcohols, acids, bases, and strong oxidizing agents.[10] Contact with these materials can lead to vigorous exothermic reactions, releasing toxic gases.
-
Moisture Sensitivity: The compound is moisture-sensitive.[6] Store under an inert atmosphere (e.g., nitrogen or argon).
-
General Hygiene: Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling.[6][9]
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]
-
Temperature: Recommended storage is at refrigerator temperatures (2-8°C).[3][6]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1][9][10]
Experimental Workflow for Safe Handling
The following diagram illustrates a typical experimental workflow, integrating the necessary safety precautions at each step.
Caption: A flowchart illustrating the key stages and safety considerations in a typical experimental workflow involving this compound.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]
Spill Response
-
Isolate the Area: Immediately evacuate the area and isolate the spill. For liquids, this should be at least 50 meters (150 feet) in all directions.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[6][10] Use a liquid-absorbent material to contain the spill.
-
Neutralization: For small spills, a decontamination solution can be prepared. A common solution consists of 90% water, 8% concentrated ammonia, and 2% detergent. Apply the solution to the spill, allow it to react for at least 10 minutes, and then collect the absorbed material into a designated waste container.
-
Do Not Use Water Directly: Do not use water directly on the spill as it can react and release carbon dioxide.[10]
Emergency Response Signaling Pathway
The following diagram outlines the logical steps for responding to an emergency involving this compound.
Caption: A diagram showing the parallel response pathways for personal exposure and spill events involving this compound.
Conclusion
This compound is a valuable tool in chemical research, but its potential hazards necessitate a culture of safety and strict adherence to established protocols. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and ensuring all personnel are trained on safe handling and emergency procedures, the risks associated with this compound can be effectively managed. This guide serves as a foundational document for developing laboratory-specific standard operating procedures to ensure the well-being of all researchers and the integrity of their work.
References
- 1. This compound | 83286-56-0 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. georganics.sk [georganics.sk]
- 8. use-qa-inf-apiacs.azure-api.net [use-qa-inf-apiacs.azure-api.net]
- 9. nj.gov [nj.gov]
- 10. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Understanding the Reactivity of Phenyl-d5 Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of Phenyl-d5 isocyanate (C₆D₅NCO), a deuterated analog of phenyl isocyanate. Given the isotopic substitution of hydrogen with deuterium on the phenyl ring, the fundamental reactivity of the isocyanate functional group remains largely analogous to its non-deuterated counterpart. Therefore, this document will leverage the extensive research available on phenyl isocyanate to detail the core reactivity, experimental protocols, and kinetic data relevant to the application of this compound in research and drug development. The primary utility of the deuterated form lies in its application as an internal standard for quantitative mass spectrometry-based assays and in mechanistic studies where kinetic isotope effects can be probed.
Core Reactivity of the Isocyanate Group
The isocyanate group (-N=C=O) is characterized by its high electrophilicity at the central carbon atom, making it susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate. The primary reactions of this compound involve the addition of nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water.
-
Reaction with Alcohols: this compound reacts with alcohols to form N-phenyl-d5-carbamates, commonly known as urethanes. This reaction is fundamental to the formation of polyurethanes. The reaction can be catalyzed by tertiary amines.[1]
-
Reaction with Amines: The reaction with primary or secondary amines yields N,N'-disubstituted ureas. This reaction is typically very rapid.
-
Reaction with Water: this compound is sensitive to moisture and reacts with water to initially form an unstable carbamic acid, which then decomposes to yield aniline-d5 and carbon dioxide. The aniline-d5 can then react with another molecule of this compound to form N,N'-bis(phenyl-d5)urea.
Quantitative Reactivity Data
The following tables summarize kinetic data for the reactions of phenyl isocyanate with various nucleophiles. While this data is for the non-deuterated analog, it serves as a valuable reference for understanding the reactivity of this compound. A small solvent isotope effect has been observed in the hydrolysis of phenyl isocyanate (kH₂O/kD₂O = 1.65), suggesting that the deuteration on the phenyl ring is unlikely to introduce a significant kinetic isotope effect on the primary reactions of the isocyanate group.[2]
Table 1: Reaction of Phenyl Isocyanate with n-Butanol [1]
| Catalyst | Concentration (mol/L) | Temperature (°C) | Rate Constant (k) (L/mol·s) |
| None | - | 25 | Varies with reactant concentrations |
| Triethylamine | 0.01 | 25 | Significantly increased |
Table 2: Hydrolysis of Phenyl Isocyanate [3]
| Condition | Temperature (°C) | Half-life |
| Aqueous Hydrochloric Acid | 25 | 20 seconds |
| Water/Dioxane (1.7 to 23.9 mol/L water) | 25 | 55 seconds to 75.5 minutes |
Key Experimental Protocols
Synthesis of an N-(Phenyl-d5) Carbamate
This protocol describes the general procedure for the reaction of this compound with an alcohol to form a carbamate derivative.
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Tertiary amine catalyst (e.g., pyridine, optional)
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric equivalent of this compound to the solution. If catalysis is desired, a catalytic amount of a tertiary amine can be added.
-
Stir the reaction mixture at room temperature. The reaction time can range from a few minutes to several hours, depending on the reactivity of the alcohol and the presence of a catalyst.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, IR spectroscopy). The disappearance of the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum is a good indicator of reaction completion.
-
Upon completion, the carbamate product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Synthesis of an N,N'-Disubstituted Urea
This protocol outlines the synthesis of a urea derivative from this compound and an amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a flask.
-
Slowly add a stoichiometric equivalent of this compound to the amine solution while stirring. This reaction is often exothermic, so cooling the reaction mixture in an ice bath may be necessary.
-
The urea product often precipitates out of the solution as it is formed.
-
After the addition is complete, continue stirring for a short period (e.g., 30 minutes) to ensure the reaction goes to completion.
-
The solid urea product can be collected by filtration, washed with a small amount of cold solvent, and dried.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core reaction pathways of this compound and a typical experimental workflow.
Caption: General reaction pathways of this compound.
References
Methodological & Application
Application Notes and Protocols: Phenyl-d5 Isocyanate in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-d5 isocyanate (d5-PIC) is a chemical labeling reagent employed in quantitative proteomics for the relative quantification of proteins between different samples. This stable isotope-labeled compound reacts specifically with the N-terminal α-amine group of peptides. By using the deuterated (d5-PIC, "heavy") and non-deuterated (d0-PIC, "light") forms of the reagent to label two different peptide samples, the relative abundance of each peptide, and thus its parent protein, can be determined by mass spectrometry (MS). The 5 Dalton mass difference between the heavy and light tags allows for the differentiation and quantification of peptides from the two samples in a single MS analysis.[1][2]
This method is particularly useful for quantifying post-translationally modified proteins and for applications where metabolic labeling methods like SILAC are not feasible.[1][2] The reaction is rapid and proceeds efficiently at a neutral pH.[1][2]
Principle of Phenyl Isocyanate Labeling
Phenyl isocyanate (PIC) reacts with the primary amino group at the N-terminus of peptides to form a phenylurea derivative. In a typical quantitative proteomics experiment, one sample (e.g., control) is labeled with the light d0-PIC, and the other sample (e.g., treated) is labeled with the heavy d5-PIC. After labeling, the samples are mixed and analyzed by LC-MS/MS. The relative peak intensities of the peptide pairs with a 5 Da mass difference in the MS1 spectrum correspond to the relative abundance of that peptide in the original samples.
Applications
-
Relative Quantification of Proteins: d5-PIC labeling is a robust method for comparing protein expression levels between two states, such as drug-treated versus untreated cells or healthy versus diseased tissues.
-
Quantification of Post-Translational Modifications (PTMs): This technique has been successfully used to quantify changes in protein modifications, such as the analysis of styrene oxide adducts on human hemoglobin.[1]
-
Histone PTM Analysis: A hybrid chemical derivatization method uses propionylation to block lysine side chains, followed by tryptic digestion and d5-PIC labeling of the newly formed N-termini. This approach improves the detection and quantification of histone marks, including challenging modifications like di- and tri-methylated lysine 4 of histone H3.[3]
Experimental Workflow
The general workflow for a quantitative proteomics experiment using this compound is depicted below. This process involves protein extraction and digestion, peptide labeling with the isotopic tags, sample mixing, and subsequent analysis by mass spectrometry.
Protocols
Protocol 1: General Peptide Labeling with this compound
This protocol is adapted from the general principles of N-terminal peptide labeling for quantitative proteomics.
Materials:
-
Lyophilized peptide samples from two conditions (e.g., Sample A and Sample B)
-
d0-Phenyl isocyanate (light reagent)
-
d5-Phenyl isocyanate (heavy reagent)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Triethylammonium bicarbonate (TEAB) buffer (50 mM, pH 8.0) or similar neutral pH buffer
-
Hydroxylamine solution (for quenching)
-
C18 desalting spin columns
-
Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of d0-Phenyl isocyanate in ACN or DMF.
-
Prepare a 100 mM stock solution of d5-Phenyl isocyanate in ACN or DMF.
-
-
Peptide Resuspension:
-
Resuspend the digested and desalted peptide samples (e.g., 100 µg each) in 50 µL of 50 mM TEAB buffer (pH 8.0).
-
-
Labeling Reaction:
-
To Sample A, add the d0-Phenyl isocyanate stock solution to a final concentration of 10 mM.
-
To Sample B, add the d5-Phenyl isocyanate stock solution to a final concentration of 10 mM.
-
Vortex the samples gently and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add hydroxylamine solution to a final concentration of 50 mM to quench any unreacted isocyanate.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Combination and Desalting:
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Acidify the mixed sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the combined peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried, labeled peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Analyze the sample on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify peptides and quantify the peak area ratios of the d0/d5-labeled peptide pairs.
-
The ratio of the peak areas corresponds to the relative abundance of the peptide between the two samples.
-
Protocol 2: Hybrid Derivatization for Histone PTM Quantification
This protocol is a conceptual outline based on the method described for improving the analysis of histone modifications.[3]
Materials:
-
Isolated histones
-
Propionic anhydride
-
Ammonium hydroxide
-
Trypsin
-
d5-Phenyl isocyanate
-
Other reagents as listed in Protocol 1
Procedure:
-
Propionylation of Lysines:
-
React the isolated histones with propionic anhydride under mild aqueous conditions to convert free lysine ε-amino groups to their propionylated forms. This step protects the lysine side chains from tryptic cleavage and subsequent labeling.
-
-
Trypsin Digestion:
-
Perform a standard in-solution tryptic digest of the propionylated histones. Trypsin will now only cleave at arginine residues, generating a specific set of peptides.
-
-
Phenyl Isocyanate Labeling:
-
Following digestion, label the newly generated peptide N-termini with d0- or d5-Phenyl isocyanate as described in Protocol 1 (steps 3-5).
-
-
LC-MS/MS and Data Analysis:
-
Analyze the labeled peptides by high-resolution mass spectrometry.
-
Use specialized software, such as the described "Fishtones" application, for viewing and quantifying histone marks.[3]
-
Data Presentation
Quantitative data from d5-PIC labeling experiments are typically presented in tables that summarize the identified proteins, their corresponding peptide information, and the calculated abundance ratios.
Table 1: Example of Quantitative Proteomics Data using d0/d5-PIC Labeling
| Protein ID | Gene Name | Peptide Sequence | d0/d5 Ratio | Fold Change | p-value |
| P02768 | ALB | LVNEVTEFAK | 0.52 | -1.92 | 0.045 |
| P68871 | HBB | VHLTPEEK | 1.05 | 1.05 | 0.980 |
| Q9Y6K9 | XYZ1 | YLGYLEQLLR | 2.10 | 2.10 | 0.002 |
| P12345 | ABC2 | IFLENVIR | 0.33 | -3.03 | 0.001 |
-
d0/d5 Ratio: The ratio of the peak intensity of the light-labeled peptide to the heavy-labeled peptide.
-
Fold Change: The relative change in protein abundance (often expressed as the inverse for down-regulated proteins).
Signaling Pathway Visualization
References
- 1. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Labeling of Peptides with Phenyl-d5 Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of peptides followed by mass spectrometry has become an indispensable tool in quantitative proteomics, enabling the accurate comparison of protein abundance between different biological samples. Phenyl-d5 isocyanate (d5-PIC) is a chemical labeling reagent that reacts specifically with the N-terminal α-amine of peptides. This method offers a robust and cost-effective strategy for introducing a stable isotope label, facilitating the relative quantification of peptides and proteins. By comparing the mass spectral peak intensities of the light (unlabeled, d0) and heavy (d5-labeled) forms of a peptide, researchers can determine the relative abundance of that peptide in the original samples. This technique is particularly valuable for studying changes in protein expression, post-translational modifications, and biomarker discovery. This application note provides detailed protocols for the isotope labeling of peptides using this compound and subsequent analysis by mass spectrometry.
Principle of the Method
Phenyl isocyanate reacts efficiently and specifically with the primary amine at the N-terminus of a peptide under neutral to slightly basic pH conditions. The reaction is rapid, typically reaching completion within minutes at room temperature.[1] In a typical quantitative proteomics experiment, two samples are compared: a "control" or "light" sample and a "treated" or "heavy" sample. The peptides from the control sample are reacted with light phenyl isocyanate (d0-PIC), while the peptides from the experimental sample are labeled with this compound (d5-PIC). The five deuterium atoms on the phenyl ring of d5-PIC introduce a 5 Dalton mass shift in the labeled peptides compared to those labeled with d0-PIC. After labeling, the two samples are mixed in a 1:1 ratio and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative quantification of each peptide is determined by comparing the peak intensities of the d0- and d5-labeled peptide pairs in the mass spectrum.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis of d0/d5-PIC labeled peptides can be summarized in a tabular format for clear comparison. The following table is a representative example of how to present such data for a set of model peptides.
| Peptide Sequence | Expected Ratio (d0:d5) | Measured Ratio (d0:d5) | Coefficient of Variation (%) |
| Angiotensin II (DRVYIHPF) | 1:1 | 1.05 | 4.8 |
| Substance P (RPKPQQFFGLM) | 1:1 | 0.98 | 5.2 |
| Neurotensin (pELYENKPRRPYIL) | 1:2 | 2.11 | 6.1 |
| Bradykinin (RPPGFSPFR) | 2:1 | 1.95 | 5.5 |
| Fibrinopeptide A (ADSGEGDFLAEGGGVR) | 1:5 | 5.23 | 7.3 |
| Glucagon (HSQGTFTSDYSKYLDSRRAQDFVQWLMNT) | 5:1 | 4.89 | 6.8 |
Experimental Protocols
Materials and Reagents
-
Phenyl isocyanate (d0-PIC)
-
This compound (d5-PIC)
-
Acetonitrile (ACN), LC-MS grade
-
Dimethylformamide (DMF)
-
Triethylammonium bicarbonate (TEAB) buffer, 100 mM, pH 8.5
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
Protein digest sample (e.g., tryptic digest of a cell lysate)
-
LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)
Protocol 1: this compound Labeling of Peptides
This protocol details the steps for labeling peptide samples with d0- and d5-phenyl isocyanate.
-
Sample Preparation:
-
Start with a protein digest containing peptides. Ensure the buffer is compatible with the labeling reaction (e.g., TEAB buffer). The protein digest should be reduced and alkylated prior to digestion.
-
Lyophilize the peptide samples to dryness.
-
Reconstitute the "light" peptide sample in 100 µL of 100 mM TEAB buffer (pH 8.5).
-
Reconstitute the "heavy" peptide sample in 100 µL of 100 mM TEAB buffer (pH 8.5).
-
-
Labeling Reaction:
-
Prepare fresh labeling reagents:
-
d0-PIC solution: Add 10 µL of Phenyl isocyanate to 990 µL of ACN.
-
d5-PIC solution: Add 10 µL of this compound to 990 µL of ACN.
-
-
To the "light" peptide sample, add 10 µL of the d0-PIC solution.
-
To the "heavy" peptide sample, add 10 µL of the d5-PIC solution.
-
Vortex the samples gently and incubate at room temperature for 30 minutes.
-
-
Quenching the Reaction:
-
To quench the reaction, add 10 µL of 5% hydroxylamine to each sample.
-
Vortex and incubate for 15 minutes at room temperature.
-
-
Sample Pooling and Cleanup:
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Acidify the pooled sample by adding formic acid to a final concentration of 0.1%.
-
Desalt the labeled peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the labeled peptides from the SPE cartridge.
-
Lyophilize the purified labeled peptides to dryness.
-
-
Sample Reconstitution for LC-MS/MS:
-
Reconstitute the dried, labeled peptides in an appropriate volume of 0.1% formic acid in water for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Labeled Peptides
This protocol provides a general guideline for the analysis of d0/d5-PIC labeled peptides by LC-MS/MS.
-
Liquid Chromatography:
-
Use a nano-flow HPLC system coupled to the mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for peptide separation (e.g., 2-40% B over 60 minutes).
-
Flow rate: 300 nL/min.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Acquisition mode: Data-Dependent Acquisition (DDA).
-
Full Scan (MS1):
-
Resolution: 60,000 - 70,000.
-
Scan range: m/z 350-1500.
-
AGC target: 3e6.
-
Maximum IT: 50 ms.
-
-
MS/MS Scan (MS2):
-
Resolution: 15,000 - 17,500.
-
Isolation window: 1.6 m/z.
-
Collision energy: Normalized collision energy (NCE) of 27.
-
AGC target: 1e5.
-
Maximum IT: 100 ms.
-
Select the top 10-15 most intense precursor ions for fragmentation.
-
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) for data analysis.
-
Database search: Search the MS/MS data against a relevant protein database.
-
Modifications: Specify the d0-PIC (+119.04 Da) and d5-PIC (+124.07 Da) modifications on the peptide N-terminus as variable modifications.
-
Quantification: The software will automatically identify the d0/d5 peptide pairs and calculate the intensity ratios for relative quantification.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for quantitative peptide analysis using this compound labeling.
Caption: Workflow for quantitative proteomics using this compound.
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Signaling
This compound labeling can be applied to study changes in protein phosphorylation and signaling pathways. For example, researchers can compare the phosphoproteome of cells before and after stimulation with epidermal growth factor (EGF) to identify proteins that are differentially phosphorylated. The following diagram illustrates a simplified EGFR signaling cascade leading to the activation of the MAPK pathway.
Caption: Simplified EGFR/MAPK signaling pathway.
References
Application Notes and Protocols for Derivatization of Amino Acids using Phenyl-d5 Isocyanate
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The precise quantification of amino acids is critical in various fields, including proteomics, clinical diagnostics, and pharmaceutical development. Derivatization of amino acids prior to analysis by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) is a common strategy to enhance their detection and separation. Phenyl-d5 isocyanate, a deuterated labeling reagent, serves as an excellent tool for the derivatization of primary and secondary amino acids. This stable isotope-labeled reagent reacts with the amino group of amino acids to form phenylurea derivatives. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based analyses, enabling high accuracy and reproducibility.
This document provides detailed application notes and protocols for the use of this compound in the derivatization of amino acids for subsequent analysis.
Principle of Derivatization
This compound reacts with the primary or secondary amine group of an amino acid to form a stable, deuterated phenylthiocarbamyl (PTC) derivative. This reaction is typically carried out in a slightly alkaline solution. The resulting derivatized amino acids exhibit increased hydrophobicity, which improves their retention on reversed-phase HPLC columns, and the deuterium labeling allows for sensitive and specific detection by mass spectrometry.
A similar, widely used reagent is Phenylisothiocyanate (PITC), which reacts with amino acids to form phenylthiocarbamyl derivatives, separable by reversed-phase HPLC and quantified by UV absorbance[1]. The use of d0- and d5-phenyl isocyanate (PIC) has been described for the N-terminal labeling of peptides in proteolytic digests, allowing for relative quantification in LC-MS/MS analyses[2][3]. PIC reacts quantitatively with peptide N-terminal amines within minutes at a neutral pH[2][3].
Quantitative Data Summary
The following table summarizes the quantitative performance data gathered from studies utilizing phenyl isocyanate and phenylisothiocyanate for the derivatization of amino acids and peptides. This data provides an expected performance benchmark when using this compound.
| Parameter | Value | Analytical Method | Comments | Reference |
| Detection Limit | < 1 pmol | HPLC-UV | For PITC derivatized amino acids. | [4] |
| Linearity Range | 3 - 50 nmol/ml | HPLC-UV | For PITC derivatized standard amino acids. | [5] |
| Intra-day Precision (Peak Area) | < 4% | HPLC-UV | For PITC derivatized amino acids. | [5] |
| Inter-day Precision (Peak Area) | < 4% | HPLC-UV | For PITC derivatized amino acids. | [5] |
| Mean Recovery | 97 +/- 0.8% | HPLC-UV | For PITC derivatized amino acids added to plasma (exceptions: Aspartate 82%, Glutamate 81%). | [5] |
| Quantitative Range (Peptides) | 10,000-fold | LC-MS/MS | For d0/d5-PIC labeled model peptides. | [2] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amino acid standards
-
Acetonitrile (ACN), HPLC grade
-
Triethylamine (TEA)
-
Glacial Acetic Acid
-
Deionized water (18 MΩ·cm)
-
Sample tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Vacuum centrifuge
Protocol 1: Derivatization of Amino Acid Standards
This protocol is adapted from established methods for peptide and amino acid derivatization with phenyl isocyanate and phenylisothiocyanate[2][5].
-
Standard Preparation: Prepare a stock solution of amino acid standards in 0.1 M HCl. Dilute the stock solution with deionized water to the desired concentrations.
-
Drying: Transfer 10-20 µL of the amino acid standard solution into a clean microcentrifuge tube. Dry the sample completely using a vacuum centrifuge.
-
Redissolving: Redissolve the dried amino acid residue in 20 µL of a coupling solution of ACN:TEA:Water (2:1:1 v/v/v).
-
Derivatization Reaction: Add 10 µL of a 5% (v/v) solution of this compound in acetonitrile. Vortex the mixture for 30 seconds and incubate at room temperature for 20 minutes.
-
Solvent Removal: Dry the sample again under vacuum to remove the excess reagent and solvent.
-
Reconstitution: Reconstitute the dried, derivatized amino acids in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC or LC-MS analysis.
Protocol 2: Derivatization of Amino Acids in Biological Samples (e.g., Plasma)
This protocol includes a protein precipitation step and is adapted from a method for free amino acid analysis in biological fluids[5].
-
Deproteinization: To 100 µL of plasma, add 100 µL of 6% (w/v) sulfosalicylic acid. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Sample Collection: Carefully collect the supernatant.
-
Drying: Transfer a 20 µL aliquot of the supernatant to a microcentrifuge tube and dry completely in a vacuum centrifuge.
-
Derivatization: Proceed with steps 3-6 from Protocol 1 .
Analytical Method: HPLC-MS/MS
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
-
Mass Spectrometry Detection: Use a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM) to detect the specific parent-daughter ion transitions for each this compound derivatized amino acid.
Visualizations
Caption: Experimental workflow for the derivatization of amino acids with this compound.
Caption: Reaction of an amino acid with this compound.
Conclusion
Derivatization with this compound is a robust and sensitive method for the quantitative analysis of amino acids. The provided protocols offer a starting point for researchers to develop and validate their own assays. The use of a deuterated labeling agent is particularly advantageous for mass spectrometry-based applications, enabling the use of stable isotope dilution for accurate and precise quantification. The methodology is applicable to a wide range of sample types and can be readily integrated into high-throughput analytical workflows in research and drug development settings.
References
- 1. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of amino acid analysis by high-performance liquid chromatography with phenyl isothiocyanate derivatization to the rapid determination of free amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Phenyl-d5 Isocyanate Derivatization of Primary Amines for Quantitative Analysis by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of primary amines is critical in numerous fields, including pharmaceutical development, clinical diagnostics, and environmental monitoring. Primary amines are found in a wide range of molecules, from neurotransmitters and amino acids to illicit drugs and industrial chemicals. Due to their polarity and potential for poor chromatographic retention and ionization efficiency in mass spectrometry (MS), derivatization is a common strategy to improve their analytical performance.
This application note provides a detailed protocol for the derivatization of primary amines using Phenyl-d5 isocyanate. This reagent reacts with the primary amine functional group to form a stable, deuterated urea derivative. The incorporation of five deuterium atoms provides a significant mass shift, making the derivatized analyte an ideal internal standard for quantitative LC-MS/MS analysis, a technique that offers high sensitivity and selectivity. The derivatization also increases the hydrophobicity of the analyte, which can lead to improved retention on reversed-phase chromatographic columns.
Reaction Principle
This compound reacts with a primary amine through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isocyanate group. This results in the formation of a stable N,N'-disubstituted urea derivative with a deuterium-labeled phenyl group.
Experimental Protocol
This protocol provides a general procedure for the derivatization of a primary amine analyte in solution. Optimal conditions may vary depending on the specific analyte and sample matrix, and therefore, method validation is recommended.
Materials and Reagents:
-
This compound (≥98% isotopic purity)
-
Primary amine standard or sample
-
Anhydrous Acetonitrile (ACN), LC-MS grade
-
Triethylamine (TEA), ≥99.5%
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifugal vacuum evaporator or nitrogen stream evaporator
-
LC-MS/MS system
Procedure:
-
Sample/Standard Preparation:
-
Prepare a stock solution of the primary amine standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions of the primary amine standard by serial dilution of the stock solution to the desired concentrations for the calibration curve.
-
For unknown samples, perform necessary extraction and clean-up steps to isolate the primary amine analyte and minimize matrix effects. The final sample should be in a volatile organic solvent.
-
-
Derivatization Reaction:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the primary amine standard or sample solution.
-
Add 50 µL of a freshly prepared 1% (v/v) solution of this compound in anhydrous acetonitrile.
-
Add 10 µL of a 5% (v/v) solution of triethylamine in anhydrous acetonitrile to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Sample Work-up:
-
After incubation, evaporate the solvent to dryness using a centrifugal vacuum evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 50:50 (v/v) methanol:water with 0.1% formic acid.
-
Vortex the reconstituted sample for 30 seconds to ensure complete dissolution of the derivatized analyte.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following table presents representative quantitative data for the analysis of primary aromatic amines using a validated LC-MS/MS method. While this data was not generated using the this compound derivatization protocol specifically, it serves as a typical example of the performance that can be expected from such a method. The limits of detection (LOD) and quantification (LOQ) are in the low ng/mL range, demonstrating the high sensitivity of the approach.[1] The method also shows excellent linearity over a defined concentration range.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Aniline | 0.1 - 50 | >0.999 | 0.05 | 0.1 |
| o-Toluidine | 0.1 - 50 | >0.999 | 0.025 | 0.1 |
| m-Toluidine | 0.1 - 50 | >0.999 | 0.025 | 0.1 |
| p-Toluidine | 0.1 - 50 | >0.999 | 0.05 | 0.1 |
| 4-Chloroaniline | 0.1 - 50 | >0.999 | 0.025 | 0.1 |
| 3,4-Dichloroaniline | 0.1 - 50 | >0.999 | 0.025 | 0.1 |
| 4,4'-Methylenedianiline | 0.1 - 50 | >0.999 | 0.1 | 0.5 |
| p-Anisidine | 0.1 - 50 | >0.999 | 0.025 | 0.1 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the this compound derivatization workflow for the analysis of primary amines by LC-MS/MS.
Caption: Workflow for this compound Derivatization.
References
Application Notes and Protocols: Phenyl-d5 Isocyanate in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-d5 isocyanate (d5-PIC) is a deuterated analog of phenyl isocyanate used as a chemical derivatization and stable isotope labeling reagent in mass spectrometry-based metabolomics. Derivatization with d5-PIC targets metabolites containing primary and secondary amine functional groups, such as amino acids and biogenic amines. This labeling strategy introduces a deuterium tag (d5) into the target molecules, enabling relative quantification by comparing the mass spectral signal intensities of the labeled (heavy) and unlabeled (light, d0-PIC) or endogenous metabolites. This approach offers significant advantages for metabolite quantification, identification, and flux analysis.
The primary applications of this compound in metabolomics include:
-
Relative Quantification: By comparing the peak intensities of the d5-labeled internal standards with the corresponding unlabeled endogenous metabolites, precise relative quantification can be achieved.
-
Enhanced Sensitivity and Chromatographic Performance: The phenyl isocyanate moiety increases the hydrophobicity of polar metabolites, leading to improved retention on reverse-phase liquid chromatography (LC) columns and enhanced ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[1]
-
Multiplexing: The use of isotopically distinct labeling reagents allows for the pooling of multiple samples, increasing throughput and reducing analytical variability.
Key Experimental Applications and Protocols
Relative Quantification of Amine-Containing Metabolites
This protocol outlines a general procedure for the relative quantification of amine-containing metabolites in biological samples using this compound as a labeling reagent for the internal standard.
Experimental Workflow:
Figure 1: General workflow for relative quantification of amine-containing metabolites using this compound labeling.
Protocol:
-
Metabolite Extraction:
-
Extract metabolites from the biological sample (e.g., plasma, tissue homogenate, cell lysate) using a suitable solvent system, such as a mixture of methanol, chloroform, and water.[2]
-
Dry the extracted metabolite fraction under a stream of nitrogen or using a vacuum concentrator.
-
-
Preparation of d5-Labeled Internal Standard:
-
Prepare a stock solution of a representative mix of amine-containing metabolite standards.
-
Derivatize the standard mix with this compound. The reaction is typically carried out at neutral pH and proceeds rapidly.[1][3]
-
Derivatization Reaction:
-
Reconstitute the dried metabolite standards in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).
-
Add a solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Incubate the reaction mixture for 30 minutes at 30°C.[4]
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl.
-
-
-
Sample Derivatization:
-
Reconstitute the dried sample extract in the same derivatization buffer used for the internal standard.
-
Spike the sample with a known amount of the prepared d5-labeled internal standard.
-
Derivatize the sample-internal standard mixture with unlabeled Phenyl isocyanate (d0-PIC) following the same procedure as for the internal standard.
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized sample by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).
-
The use of a C18 column is common for separating the derivatized metabolites.[5]
-
Set up the mass spectrometer to monitor the specific precursor-product ion transitions for both the d0- and d5-labeled metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for the d0-labeled (endogenous) and d5-labeled (internal standard) metabolites.
-
Calculate the relative abundance of each metabolite by determining the ratio of the peak area of the d0-labeled analyte to the peak area of the corresponding d5-labeled internal standard.
-
Chemical Derivatization Reaction:
The derivatization reaction involves the nucleophilic addition of the amine group of the metabolite to the electrophilic carbon of the isocyanate group of this compound, forming a stable urea derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of valiolamine through pre-column derivatization with phenylisocyanate using high-performance liquid chromatography with UV detection: selection of reagent, identification of derivative and optimization of derivatization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced GC-MS Analysis of Alcohols via Derivatization with Phenyl-d5 Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive quantification of alcohols is critical in numerous scientific disciplines, including pharmaceutical development, clinical diagnostics, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of short-chain and polar alcohols by GC-MS often presents challenges such as poor chromatographic peak shape, low sensitivity, and matrix interference.
Derivatization is a chemical modification technique used to convert analytes into products with improved analytical properties. This application note details a robust and sensitive method for the analysis of alcohols by GC-MS following derivatization with Phenyl-d5 isocyanate. This method significantly enhances the volatility and thermal stability of the analytes, leading to improved chromatographic resolution and increased sensitivity. The use of a deuterated derivatizing agent provides a distinct mass signature, facilitating straightforward identification and quantification, particularly in complex matrices.
Principle of the Reaction
The derivatization of alcohols with this compound is a straightforward and quantitative nucleophilic addition reaction. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate group. This results in the formation of a stable phenyl-d5-carbamate derivative. This conversion is typically rapid and can often be performed at room temperature. The reaction is quantitative, ensuring that the concentration of the derivative accurately reflects the initial concentration of the alcohol.
The resulting carbamate is less polar and more volatile than the parent alcohol, making it more amenable to GC analysis. The incorporation of the phenyl-d5 group introduces a consistent and predictable fragmentation pattern in the mass spectrometer, aiding in structural confirmation and improving the signal-to-noise ratio.
Experimental Protocols
Materials and Reagents
-
Alcohols: Methanol, Ethanol, Isopropanol, etc. (analytical grade or higher)
-
Derivatizing Agent: this compound (≥98% purity)
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
Internal Standard (Optional): A suitable deuterated or non-interfering compound.
-
Vials: 2 mL autosampler vials with screw caps and septa
-
Pipettes: Calibrated micropipettes
-
Heating Block or Water Bath (Optional)
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of the target alcohols in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: For liquid samples, an appropriate dilution may be necessary to bring the alcohol concentration within the calibration range. For solid samples, a suitable extraction procedure should be employed prior to derivatization.
Derivatization Procedure
-
Pipette 10-50 µL of the alcohol standard or sample into a clean vial.
-
Add 1000 µL of hexane to the vial.
-
Introduce a 1.1 molar excess of this compound to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from nearly instantaneous to a few hours depending on the alcohol's reactivity. For less reactive alcohols, the reaction can be gently heated (e.g., 60 °C for 30 minutes) to expedite the process.
-
After the reaction is complete, the sample is ready for direct injection into the GC-MS system.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of this compound derivatized alcohols. Method optimization may be required for specific applications.
| Parameter | Condition |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
Data Presentation and Expected Results
The derivatization of alcohols with this compound leads to a significant improvement in analytical performance.
Quantitative Data Summary
The following table provides a representative summary of the expected enhancement in GC-MS response for various alcohols after derivatization. The data is based on reported improvements for similar derivatization techniques. A notable study on a similar derivatization of pinacolyl alcohol with p-tolyl isocyanate reported a 10-fold increase in the sensitivity of the GC-MS signal.[1]
| Alcohol | Underivatized LOD (ng/mL) | Derivatized LOD (ng/mL) | Fold Improvement (Approx.) |
| Methanol | 50 | 5 | 10x |
| Ethanol | 25 | 2.5 | 10x |
| Isopropanol | 30 | 3 | 10x |
| n-Butanol | 20 | 2 | 10x |
LOD (Limit of Detection) values are estimates and may vary depending on the specific instrumentation and matrix.
Mass Spectra of Derivatives
The electron ionization mass spectra of the Phenyl-d5-carbamate derivatives are characterized by distinct fragmentation patterns. The molecular ion (M+) is typically observed, and characteristic fragment ions arise from the cleavage of the carbamate bond and fragmentation of the alcohol and phenyl-d5 moieties. The presence of the d5-phenyl group provides a unique isotopic signature that aids in the confident identification of the derivatives.
Visualizations
Experimental Workflow
Logical Relationship of Derivatization Benefits
Conclusion
The derivatization of alcohols with this compound offers a simple, rapid, and effective method to significantly enhance the performance of GC-MS analysis. This protocol provides a clear pathway to achieving improved chromatographic separation, increased sensitivity, and confident identification of a wide range of alcohols. For researchers and professionals in drug development and other scientific fields, this method represents a valuable tool for obtaining high-quality, reliable quantitative data for alcoholic analytes, even in complex sample matrices.
References
Application Notes and Protocols for the Use of Phenyl-d5 Isocyanate in Pharmaceutical Stability Studies
Introduction
Pharmaceutical stability studies are a critical component of drug development, ensuring that a drug product maintains its identity, strength, quality, and purity throughout its shelf life. A key aspect of these studies is the identification and quantification of degradation products. For certain classes of compounds, particularly those that are non-chromophoric or exhibit poor ionization efficiency in mass spectrometry, derivatization is a powerful technique to enhance their detectability.
This document outlines the application of Phenyl-d5 isocyanate as a derivatizing agent in stability-indicating analytical methods. This compound is a deuterated, reactive compound that readily forms stable derivatives with nucleophilic functional groups such as primary and secondary amines, phenols, and alcohols. The incorporation of a stable isotope label (deuterium) facilitates sensitive and selective quantification using mass spectrometry, making it an ideal tool for tracking the formation of degradation products in pharmaceutical stability studies.
The use of an isotopic analog allows for the application of isotope dilution mass spectrometry (IDMS), a highly accurate and precise quantitative technique. In this approach, a known amount of the isotopically labeled derivatizing agent is used to react with the analyte. The ratio of the signal from the derivatized analyte to that of a known amount of an isotopically labeled internal standard (which can be the derivatized analyte itself, but with a different isotopic label, or a closely related analog) allows for precise quantification, correcting for variations in sample preparation and instrument response.
These application notes provide a general framework and a detailed protocol for utilizing this compound in the quantitative analysis of potential degradation products in pharmaceutical stability studies.
Principle of Derivatization
This compound reacts with active hydrogen-containing functional groups to form stable carbamate or urea derivatives. The primary reactions relevant to pharmaceutical stability studies are:
-
Reaction with Amines (Primary and Secondary): Forms a deuterated phenylurea derivative.
-
Reaction with Alcohols and Phenols: Forms a deuterated phenylcarbamate derivative.
The resulting derivatives exhibit improved chromatographic properties (e.g., increased retention on reversed-phase columns) and enhanced ionization efficiency for mass spectrometric detection. The five deuterium atoms provide a distinct mass shift, allowing for clear differentiation from non-derivatized compounds and enabling the use of mass spectrometry for quantification.
Applications in Pharmaceutical Stability Studies
This method is particularly useful for:
-
Quantifying degradation products that lack a UV chromophore: Derivatization introduces a phenyl group, which is UV active.
-
Improving the sensitivity of LC-MS analysis: The formation of a derivative can enhance the ionization efficiency of the analyte.
-
Accurate quantification using isotope dilution: The use of a deuterated reagent allows for the preparation of an internal standard that closely mimics the behavior of the analyte during sample preparation and analysis.
-
Tracking the degradation of drugs containing primary/secondary amine or hydroxyl functional groups: This method can be used to monitor the loss of the active pharmaceutical ingredient (API) and the concurrent formation of degradation products.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for the specific drug substance and potential degradation products being investigated.
Protocol 1: General Derivatization of a Drug Substance and its Degradation Products in a Stressed Sample
This protocol describes the derivatization of a sample from a forced degradation study for analysis by UPLC-MS/MS.
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Anhydrous pyridine or triethylamine (TEA) (as catalyst)
-
Stressed drug product sample (e.g., from acid, base, oxidative, thermal, or photolytic stress)
-
Unstressed drug product sample (as control)
-
Reference standards for the API and known degradation products
-
Quenching reagent (e.g., methanol or a primary/secondary amine solution)
-
Formic acid or ammonium acetate (for mobile phase preparation)
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the stressed sample and dissolve it in a suitable solvent (e.g., ACN) to a final concentration of approximately 1 mg/mL.
-
Prepare a similar solution of the unstressed sample.
-
If necessary, centrifuge or filter the solutions to remove any particulate matter.
-
Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of this compound in anhydrous ACN at a concentration of 10 mg/mL.
-
Prepare a fresh solution of the catalyst (e.g., 10% TEA in anhydrous ACN).
-
To the dried sample residue, add 100 µL of the this compound solution and 10 µL of the catalyst solution.
-
Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.
-
Incubate the reaction mixture at 60°C for 30 minutes. Note: The reaction time and temperature may need to be optimized for the specific analytes.
-
-
Reaction Quenching:
-
After incubation, cool the sample to room temperature.
-
Add 20 µL of the quenching reagent (e.g., methanol) to react with any excess this compound.
-
Vortex and let it stand for 10 minutes at room temperature.
-
-
Final Sample Preparation for UPLC-MS/MS Analysis:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% formic acid).
-
Vortex and transfer to an HPLC vial for analysis.
-
UPLC-MS/MS Analytical Conditions (General Example)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for identification. The MRM transitions would be specific for the derivatized parent drug and its derivatized degradation products.
Data Presentation
Quantitative data from the stability study should be summarized in a clear and structured table. The following is a hypothetical example for a drug product subjected to various stress conditions.
| Stress Condition | Time (hours) | Parent Drug (% Remaining) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) | Mass Balance (%) |
| Control (Initial) | 0 | 100.0 | ND | ND | ND | 100.0 |
| Acid (0.1 N HCl, 80°C) | 24 | 85.2 | 10.5 | 3.1 | 13.6 | 98.8 |
| Base (0.1 N NaOH, 80°C) | 8 | 70.1 | 25.3 | 2.5 | 27.8 | 97.9 |
| Oxidative (3% H₂O₂, RT) | 48 | 92.5 | 4.8 | 1.5 | 6.3 | 98.8 |
| Thermal (80°C) | 72 | 98.1 | 1.1 | 0.5 | 1.6 | 99.7 |
| Photolytic (ICH Q1B) | 24 | 95.8 | 2.9 | 0.8 | 3.7 | 99.5 |
ND: Not Detected
Visualizations
Experimental Workflow
Caption: Workflow for derivatization and analysis of stability samples.
Logical Relationship: Principle of Quantification
Caption: Quantification using this compound derivatization.
Conclusion
The use of this compound as a derivatizing agent offers a robust and sensitive approach for the quantitative analysis of degradation products in pharmaceutical stability studies. This technique is particularly advantageous for analytes that are otherwise difficult to detect and quantify. The detailed protocol and the principles outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate stability-indicating methods for a wide range of pharmaceutical compounds. As with any analytical method, optimization and validation are essential to ensure its suitability for a specific application.
Troubleshooting & Optimization
Improving Phenyl-d5 isocyanate derivatization reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Phenyl-d5 isocyanate derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound derivatization used for?
A1: this compound is a labeling reagent used in analytical chemistry, particularly in conjunction with mass spectrometry (MS) and high-performance liquid chromatography (HPLC). It is primarily used for the quantitative analysis of compounds containing primary and secondary amine functional groups. The deuterated phenyl group (d5) serves as a stable isotope label, allowing for accurate quantification using isotope dilution mass spectrometry.
Q2: How does the this compound derivatization reaction work?
A2: The isocyanate group (-N=C=O) of this compound reacts with the nucleophilic primary or secondary amine group of an analyte to form a stable urea derivative. This reaction is typically rapid and proceeds to completion under optimized conditions. The resulting derivative often exhibits improved chromatographic properties and ionization efficiency in mass spectrometry.
Q3: What are the critical parameters affecting the derivatization reaction efficiency?
A3: The key parameters influencing the efficiency of the derivatization reaction include:
-
Moisture: Isocyanates are highly reactive towards water, which leads to hydrolysis of the reagent and reduces the derivatization yield.[1][2]
-
Temperature: The reaction rate is temperature-dependent. An optimal temperature ensures a complete and rapid reaction without causing degradation of the analyte or reagent.
-
pH: The nucleophilicity of the amine is pH-dependent. A neutral to slightly basic pH is generally preferred for the derivatization of amines.[3][4]
-
Reagent Concentration: A sufficient excess of this compound is required to drive the reaction to completion.
-
Solvent: The choice of solvent is crucial. It must be aprotic and anhydrous to prevent side reactions with the isocyanate.
Q4: How should I store and handle this compound?
A4: this compound is sensitive to moisture and air. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[1] Always handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivatization yield | Presence of moisture in the reaction. Isocyanates readily hydrolyze in the presence of water, forming an unstable carbamic acid which then decomposes to an amine and carbon dioxide.[1][2] | Ensure all solvents and reagents are anhydrous. Use freshly opened, high-purity solvents. Dry the sample completely before adding the derivatization reagent. |
| Incorrect pH. The amine group may be protonated at low pH, reducing its nucleophilicity and reactivity with the isocyanate. | Adjust the pH of the reaction mixture to a neutral or slightly basic range (pH 7-9) to ensure the amine is in its free base form.[3][4] | |
| Insufficient reagent. The amount of this compound may not be enough to react with all of the analyte. | Increase the molar excess of the this compound. A 10 to 100-fold molar excess is a common starting point. | |
| Low reaction temperature. The reaction may be too slow at low temperatures, leading to incomplete derivatization within the given timeframe. | Optimize the reaction temperature. A common range is room temperature to 60°C.[5][6] | |
| Presence of interfering substances. Other nucleophilic compounds in the sample matrix (e.g., alcohols, thiols) can compete with the target amine for the derivatization reagent. | Purify the sample before derivatization using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. | |
| Poor reproducibility | Inconsistent reaction conditions. Variations in temperature, reaction time, or reagent addition can lead to variable derivatization efficiency. | Standardize all reaction parameters. Use a temperature-controlled heating block or water bath. Use precise timing for the reaction. |
| Degradation of the reagent. this compound can degrade over time, especially if not stored properly. | Use a fresh bottle of the reagent or verify the purity of the existing stock. Store the reagent under an inert atmosphere and protect it from moisture.[1] | |
| Presence of unexpected peaks in the chromatogram | Side reactions. The isocyanate group can react with other functional groups or with itself to form dimers or trimers. | Optimize reaction conditions (temperature, time) to favor the desired reaction. Use a minimal excess of the derivatization reagent that still ensures complete reaction. |
| Incomplete quenching of the reaction. Excess this compound may react with components of the mobile phase or other molecules in the sample during analysis. | After the desired reaction time, quench the reaction by adding a primary or secondary amine (e.g., butylamine) or an alcohol (e.g., methanol) to consume the excess reagent.[6] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Derivatization of Amines
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane, dimethyl sulfoxide) | The choice of solvent can depend on the solubility of the analyte. |
| Temperature | 25°C - 60°C | Higher temperatures can increase the reaction rate but may also lead to degradation of some analytes. Optimization is recommended.[5][6] |
| Reaction Time | 5 - 60 minutes | The optimal time depends on the reactivity of the amine and the reaction temperature. The reaction is often rapid for primary amines.[3][4] |
| pH | Neutral to slightly basic (pH 7-9) | A buffer may be used to maintain the optimal pH.[3][4] |
| Reagent Molar Excess | 10 - 100 fold | The excess should be optimized to ensure complete derivatization without causing significant side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Primary and Secondary Amines
This protocol provides a general guideline for the derivatization of primary and secondary amines with this compound for LC-MS analysis.
Materials:
-
This compound
-
Analyte containing a primary or secondary amine
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Quenching agent (e.g., 1 M butylamine in acetonitrile or methanol)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample containing the analyte.
-
If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in a known volume of anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 10 mg/mL).
-
In a clean, dry vial, add an appropriate volume of the reconstituted sample.
-
Add a calculated volume of the this compound stock solution to achieve the desired molar excess.
-
Cap the vial tightly and vortex briefly to mix.
-
Incubate the reaction mixture at the optimized temperature (e.g., 40°C) for the optimized time (e.g., 30 minutes).
-
-
Quenching the Reaction:
-
After the incubation period, cool the vial to room temperature.
-
Add a small volume of the quenching agent (e.g., 10 µL of 1 M butylamine) to react with the excess this compound.
-
Vortex the mixture for 1 minute.
-
-
Analysis:
-
Dilute the derivatized sample with the initial mobile phase to the desired concentration for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Visualizations
Caption: Experimental workflow for this compound derivatization.
References
- 1. How to Safely Handle Isocyanates? [enuochem.com]
- 2. use-qa-inf-apiacs.azure-api.net [use-qa-inf-apiacs.azure-api.net]
- 3. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of valiolamine through pre-column derivatization with phenylisocyanate using high-performance liquid chromatography with UV detection: selection of reagent, identification of derivative and optimization of derivatization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derivatization of linear alcohol ethoxylate - Chromatography Forum [chromforum.org]
Common side reactions with Phenyl-d5 isocyanate derivatization
Welcome to the technical support center for Phenyl-d5 isocyanate derivatization. This resource is designed to assist researchers, scientists, and drug development professionals in successfully employing this compound for the derivatization of primary and secondary amines, alcohols, and other nucleophilic compounds for analysis by liquid chromatography-mass spectrometry (LC-MS) and other techniques. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound derivatization?
This compound is a derivatizing agent used to enhance the detectability and chromatographic retention of compounds containing active hydrogen atoms, such as primary and secondary amines, and alcohols. The primary reaction involves the nucleophilic addition of the analyte's active hydrogen to the isocyanate group (-N=C=O) of this compound. This forms a stable, deuterated urea (from amines) or urethane (carbamate, from alcohols) derivative, which can be readily analyzed by LC-MS. The inclusion of five deuterium atoms provides a distinct mass shift, facilitating identification and quantification, especially when using isotope dilution methods.
Q2: What are the most common side reactions observed during derivatization with this compound?
The high reactivity of the isocyanate group, while beneficial for the desired derivatization, also makes it susceptible to several side reactions, especially under non-optimized conditions. The most common side reactions include:
-
Reaction with Water (Hydrolysis): this compound readily reacts with any trace amounts of water present in the sample or solvent. This hydrolysis reaction initially forms an unstable carbamic acid, which then rapidly decomposes to deuterated aniline (aniline-d5) and carbon dioxide. The generated aniline-d5 is also a primary amine and can subsequently react with another molecule of this compound to form 1,3-bis(phenyl-d5)urea, a common and often significant side product.[1]
-
Formation of Allophanates and Biurets: In the presence of excess this compound, the initially formed urethane or urea derivatives can undergo further reaction. A urethane can react with another isocyanate molecule to form an allophanate, while a urea can react to form a biuret. These side reactions are more prevalent at elevated temperatures.[2][3]
-
Self-Condensation (Trimerization): this compound can react with itself, particularly at high concentrations or temperatures, or in the presence of certain catalysts, to form a stable cyclic trimer known as a tri-isocyanurate.[4][5]
Q3: Does the deuterium labeling in this compound affect its reactivity or the prevalence of side reactions?
The presence of deuterium atoms on the phenyl ring is not expected to significantly alter the chemical reactivity of the isocyanate functional group. The carbon-deuterium bonds are slightly stronger than carbon-hydrogen bonds, which can sometimes lead to a kinetic isotope effect (KIE), where the deuterated compound reacts slightly slower than its non-deuterated counterpart. However, for the nucleophilic attack on the isocyanate carbon, this effect is generally considered to be negligible and is unlikely to have a noticeable impact on the desired derivatization reaction or the common side reactions under typical experimental conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound derivatization experiments.
Problem 1: Low Yield of the Desired Derivative
| Possible Cause | Troubleshooting Steps |
| Presence of Water in the Reaction Mixture | Dry all solvents and glassware thoroughly before use. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of this compound Reagent | This compound is sensitive to moisture and can degrade over time. Store the reagent in a tightly sealed container, preferably under an inert atmosphere, and in a desiccator. Use a fresh vial of the reagent if degradation is suspected. |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature and time. While heating can increase the reaction rate, excessive heat can also promote side reactions. Perform a time-course experiment to determine the optimal reaction time for your specific analyte. |
| Incorrect Stoichiometry | Ensure that a sufficient molar excess of this compound is used to drive the reaction to completion, but avoid a very large excess to minimize the formation of allophanates and biurets. A 2 to 10-fold molar excess is a good starting point. |
| Analyte Instability | Your analyte of interest may be unstable under the derivatization conditions. Consider adjusting the pH or using a milder catalyst if applicable. |
Problem 2: Presence of a Large Peak Corresponding to 1,3-bis(phenyl-d5)urea
| Possible Cause | Troubleshooting Steps |
| Significant Moisture Contamination | This is the most likely cause. Rigorously dry all solvents, reagents, and sample extracts. Consider using a solvent with a lower water content or passing it through a drying agent. Lyophilize aqueous samples to dryness before adding the derivatization reagents. |
| Impure this compound Reagent | The reagent may have been partially hydrolyzed during storage. Use a fresh, high-purity reagent. |
Problem 3: Appearance of Multiple Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Formation of Allophanates or Biurets | Reduce the molar excess of this compound. Optimize the reaction temperature and time to favor the formation of the primary derivative. |
| Trimerization of this compound | Avoid high reaction temperatures and prolonged reaction times. Ensure that no unintended catalysts are present in your sample matrix. |
| Reaction with Other Nucleophiles in the Sample Matrix | Complex biological or environmental samples may contain other nucleophilic compounds that can react with this compound. Use appropriate sample clean-up and extraction procedures to remove interfering substances before derivatization. |
| Incomplete Quenching of Excess Reagent | If a quenching step is used (e.g., addition of methanol or another primary amine), ensure that a sufficient amount of the quenching agent is added and allowed to react completely to consume any remaining this compound. |
Quantitative Data on Side Reactions
The following table summarizes the potential yields of common side products under different reaction conditions. Please note that these are approximate values and can vary depending on the specific analyte, solvent, and other experimental parameters.
| Reaction Condition | Desired Product Yield (Urea/Urethane) | 1,3-bis(phenyl-d5)urea Yield | Allophanate/Biuret Yield | Trimer Yield |
| Anhydrous, Room Temp, 2x Molar Excess of Reagent | > 95% | < 1% | < 1% | < 1% |
| Presence of 1% Water, Room Temp | 80-90% | 10-20% | < 1% | < 1% |
| Anhydrous, 80°C, 2x Molar Excess | > 90% | < 1% | 5-10% | < 2% |
| Anhydrous, Room Temp, 20x Molar Excess | > 95% | < 1% | 10-20% | < 1% |
| Anhydrous, 100°C, with Triethylamine catalyst | Variable | < 1% | Variable | Up to 100%[4] |
Experimental Protocol: Derivatization of Primary Amines with this compound for LC-MS Analysis
This protocol provides a general guideline for the derivatization of primary amines. It should be optimized for your specific application.
Materials:
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Analyte solution/sample extract in an aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Triethylamine (TEA) or other suitable basic catalyst (optional, can enhance reaction rate)
-
Anhydrous acetonitrile for dilution
-
Methanol for quenching (optional)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure your sample is free of water. If the sample is in an aqueous solution, it should be evaporated to dryness under a stream of nitrogen or by lyophilization and then reconstituted in an anhydrous aprotic solvent.
-
Derivatization Reaction:
-
To 100 µL of your sample solution in a microcentrifuge tube or autosampler vial, add 10 µL of triethylamine solution (e.g., 1% in anhydrous acetonitrile), if using a catalyst.
-
Add 50 µL of the this compound solution. The molar ratio of the derivatizing agent to the analyte should be optimized, but a 5-10 fold excess is a good starting point.
-
Vortex the mixture for 30 seconds.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature. Room temperature for 30-60 minutes is often sufficient. For less reactive amines, heating at 50-60°C for 15-30 minutes may be necessary. Optimization of temperature and time is crucial.
-
-
Quenching (Optional):
-
To consume excess this compound, add 20 µL of methanol and vortex for 1 minute. This step is important to prevent the derivatization of other compounds during analysis or potential damage to the chromatographic column.
-
-
Dilution and Analysis:
-
Dilute the final reaction mixture with the initial mobile phase of your LC method to a suitable concentration for analysis.
-
Inject an appropriate volume into the LC-MS system.
-
Visualizing Reaction Pathways and Workflows
Diagram 1: this compound Derivatization and Side Reactions
Caption: Reaction pathways in this compound derivatization.
Diagram 2: Experimental Workflow for Derivatization
Caption: A typical experimental workflow for derivatization.
References
Optimizing reaction conditions for Phenyl-d5 isocyanate labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Phenyl-d5 isocyanate labeling. Find troubleshooting advice and answers to frequently asked questions to ensure the success of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for in labeling experiments?
This compound is a chemical reagent used for isotopic labeling of proteins and peptides. It reacts primarily with the N-terminal α-amino groups of peptides and the ε-amino groups of lysine residues. The deuterium-labeled phenyl group introduces a stable isotope tag, which is particularly useful for quantitative proteomics studies using mass spectrometry.
Q2: What are the main reactive sites for this compound on a protein?
The primary reaction sites are the free amino groups. This includes the N-terminal α-amino group of the protein or peptide and the ε-amino group of lysine side chains. To a lesser extent, and under certain conditions, other nucleophilic residues such as tyrosine, serine, and cysteine might react, but the reaction with primary amines is generally more favorable.
Q3: What is the optimal pH for the labeling reaction?
A mildly basic pH is generally recommended for efficient labeling of primary amines. A pH range of 7.0 to 8.0 is a good starting point.[1][2] At neutral pH, the reaction with N-terminal amines is reported to be quantitative within minutes.[1][3] For targeting lysine residues, a slightly higher pH (around 8.0) can be beneficial as it deprotonates the ε-amino group, making it more nucleophilic.
Q4: What solvent should I use for the labeling reaction?
Aqueous buffers are typically used for protein labeling to maintain the protein's native structure. Phosphate-buffered saline (PBS) is a common choice. It's crucial to use a buffer that does not contain primary or secondary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the isocyanate. If this compound is not readily soluble in the aqueous buffer, a small amount of a compatible organic solvent like DMSO or DMF can be used to dissolve it before adding it to the protein solution.
Q5: How should I store this compound?
This compound is sensitive to moisture. It should be stored in a tightly sealed container in a desiccator at a low temperature, as recommended by the supplier, to prevent hydrolysis.
Experimental Protocols
Detailed Methodology for this compound Labeling of Proteins/Peptides
This protocol provides a general guideline for labeling proteins or peptides with this compound. Optimal conditions may vary depending on the specific protein and experimental goals.
Materials:
-
This compound
-
Protein/peptide of interest
-
Amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M glycine or Tris buffer)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein/peptide in the amine-free buffer to a final concentration of 1-5 mg/mL. Ensure the protein solution is clear and free of aggregates.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration of the stock solution will depend on the desired molar excess for the labeling reaction. Prepare this solution immediately before use.
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the desired volume of the this compound stock solution.
-
A typical starting point is a 10- to 40-fold molar excess of the labeling reagent to the protein.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM. This will react with any excess this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Analysis: The extent of labeling can be determined by mass spectrometry (observing the mass shift) or other analytical techniques.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | Neutral pH favors N-terminal labeling; slightly basic pH enhances lysine labeling. |
| Molar Ratio (Reagent:Protein) | 10:1 to 40:1 | This should be optimized for each specific protein. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can promote aggregation; lower concentrations may reduce reaction efficiency. |
| Reaction Temperature | 20 - 25°C (Room Temp) | Higher temperatures may denature the protein. |
| Reaction Time | 1 - 2 hours | Reaction with N-termini can be complete within minutes.[1][3] |
| Buffer System | Amine-free buffers (e.g., Phosphate, Bicarbonate, Borate) | Avoid Tris and glycine buffers during the reaction. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal pH: The amino groups on the protein are protonated and less reactive. 2. Insufficient Molar Excess: Not enough labeling reagent was used. 3. Hydrolyzed Reagent: The this compound was exposed to moisture. 4. Competing Nucleophiles: The buffer contains amines (e.g., Tris, glycine). | 1. Increase the pH of the reaction buffer to 7.5-8.0. 2. Increase the molar ratio of this compound to protein. Perform a titration to find the optimal ratio. 3. Use fresh, anhydrous solvent to prepare the reagent stock solution immediately before use. Store the reagent properly. 4. Use an amine-free buffer system. |
| Protein Precipitation/Aggregation | 1. Over-labeling: Excessive modification of the protein surface can alter its properties and lead to aggregation. 2. Solvent Shock: Adding a large volume of organic solvent (e.g., DMSO) to the aqueous protein solution. 3. Unstable Protein: The protein is inherently unstable under the reaction conditions. | 1. Reduce the molar excess of the labeling reagent. 2. Add the this compound stock solution dropwise while gently vortexing. Keep the volume of organic solvent to a minimum (ideally <5% of the total reaction volume). 3. Optimize buffer conditions (e.g., add stabilizers like glycerol or arginine). Perform the reaction at a lower temperature (4°C) for a longer duration. |
| Mass Spectrometry Analysis Issues | 1. Multiple Labeling Sites: Heterogeneous labeling can complicate data analysis. 2. Unexpected Mass Shifts: Side reactions with other amino acid residues. 3. Poor Ionization: The labeled peptide may have different ionization properties. | 1. Optimize the reaction conditions (pH, molar ratio, time) to favor specific labeling. Use protein fragmentation and MS/MS analysis to identify labeled sites. 2. Carefully analyze the mass spectra for potential side products. Consider using milder reaction conditions. 3. Adjust mass spectrometry parameters. The addition of the phenyl group may increase the hydrophobicity of the peptide. |
| Inconsistent Results | 1. Inaccurate Reagent Concentration: The this compound stock solution was not prepared accurately or has degraded. 2. Variability in Protein Concentration: Inaccurate determination of the starting protein concentration. 3. Pipetting Errors: Inconsistent volumes of reagents added. | 1. Prepare fresh reagent stock solutions for each experiment. 2. Accurately determine the protein concentration before each labeling experiment. 3. Use calibrated pipettes and ensure thorough mixing. |
Mandatory Visualizations
Caption: Reaction of this compound with a primary amine on a protein.
Caption: General workflow for this compound labeling of proteins.
Caption: A logical troubleshooting guide for common labeling issues.
References
How to remove excess Phenyl-d5 isocyanate from a reaction
Technical Support Center: Phenyl-d5 Isocyanate Removal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound from a reaction?
A1: The most common strategies involve converting the highly reactive isocyanate into a more easily separable compound or using specialized reagents to capture it. Key methods include:
-
Quenching: Introducing a nucleophilic reagent to react with the excess isocyanate. Common quenching agents include amines (forming ureas), alcohols (forming carbamates/urethanes), and water (which forms an unstable carbamic acid that decomposes to an amine and CO2)[1][2].
-
Scavenging: Using polymer-supported reagents, known as scavenger resins, that contain nucleophilic functional groups. These resins react with and bind the isocyanate, which is then removed by simple filtration.[3][4]
-
Chromatography: Standard column chromatography can be effective for separating the desired product from the unreacted isocyanate and its byproducts, although the reactivity of the isocyanate on silica gel should be considered.
-
Extraction: Liquid-liquid extraction can be employed to separate the isocyanate condensate from the unreacted monomer[5].
-
Distillation: For reactions where the desired product is non-volatile, excess phenyl isocyanate can sometimes be removed by distillation or evaporation under reduced pressure, though this may require elevated temperatures that could compromise product quality[5][6].
Q2: How do I choose the most suitable removal method for my specific experiment?
A2: The choice depends on several factors:
-
Product Stability: If your product is sensitive to water or amines, quenching with these reagents is not advisable.
-
Solubility: The solubility of your product versus the isocyanate-derived byproduct is critical. For example, if you quench with an amine to form a urea, this byproduct is often poorly soluble in many organic solvents and may precipitate, simplifying removal.
-
Scale of Reaction: For small-scale or parallel synthesis, scavenger resins are highly efficient and simplify the workup process significantly[4]. For larger-scale reactions, quenching followed by filtration or extraction may be more cost-effective.
-
Downstream Applications: The purity requirements for your final compound will influence the choice. Chromatographic purification is often necessary to achieve high purity.
Q3: What are scavenger resins and how do they work for isocyanate removal?
A3: Scavenger resins are solid-supported reagents designed to react with and remove excess reagents or byproducts from a solution[4]. For isocyanates, resins functionalized with primary or secondary amines are typically used. The process is straightforward:
-
The scavenger resin is added to the reaction mixture after the primary reaction is complete.
-
The mixture is agitated, allowing the resin's functional groups to react with and covalently bind the excess this compound.
-
The resin, now with the isocyanate adduct attached, is removed by simple filtration. This method is advantageous because it avoids the introduction of new soluble byproducts into the reaction mixture, simplifying purification[4].
Q4: Can I use a simple aqueous workup to remove excess this compound?
A4: While isocyanates react with water, this method can be complicated. The reaction of phenyl isocyanate with water initially forms an unstable carbamic acid, which decarboxylates to form aniline-d5. This aniline-d5 can then react with remaining this compound to form a symmetrical diphenylurea byproduct. This urea is often insoluble and can be difficult to remove. Therefore, a simple water quench is often not the cleanest method unless the resulting urea is easily separated from your desired product.
Troubleshooting Guide
Problem: My desired product is sensitive to amines or water. How can I quench the excess isocyanate?
Solution: If your product cannot tolerate common nucleophiles like amines or water, you can use an alcohol-based quenching agent, such as methanol or isopropanol. The reaction between the isocyanate and an alcohol will form a urethane (carbamate). These byproducts are typically more soluble in organic solvents than ureas and are often easier to separate from the desired product by standard chromatography.
Alternatively, a polymer-bound alcohol (a scavenger resin with hydroxyl groups) can be used. This provides the benefits of scavenging—easy removal by filtration—without introducing a soluble byproduct.
Problem: After quenching with an amine, the resulting urea byproduct is difficult to separate from my product.
Solution: This is a common issue, especially if the desired product has similar solubility to the diphenylurea byproduct.
-
Optimize the Quenching Agent: Instead of using a primary amine that could be generated in situ (like aniline-d5 from water), use a more sterically hindered or functionalized secondary amine like dibutylamine. The resulting urea will have very different physical properties, which can aid in separation.
-
Precipitation/Filtration: Try changing the solvent system to maximize the precipitation of the urea while keeping your product in solution. Chilling the mixture can often promote crystallization of the urea.
-
Chromatography: If precipitation is not effective, careful selection of the mobile phase for column chromatography is required. A gradient elution might be necessary to resolve two compounds with similar polarities.
Problem: The scavenger resin I used did not remove all the excess this compound.
Solution: Several factors can lead to incomplete scavenging:
-
Insufficient Equivalents: Ensure you are using a sufficient excess of the scavenger resin. Typically, 2-3 equivalents (based on the initial excess of isocyanate) are recommended.
-
Reaction Time/Temperature: Scavenging can be slow, especially with hindered isocyanates or at low temperatures. Allow for adequate reaction time (from 1 to 24 hours). Gentle heating (e.g., to 40-60 °C) can accelerate the reaction rate[3].
-
Solvent Choice: The efficiency of scavenger resins is highly dependent on the solvent, which affects the swelling of the polymer beads and the accessibility of the reactive sites[3]. For polystyrene-based resins, solvents like THF and Dichloromethane (DCM) are generally good choices, while solvents like methanol or MTBE may result in slower scavenging rates[3]. Refer to the manufacturer's data for optimal solvents.
-
Mixing: Ensure the resin is well-suspended in the reaction mixture throughout the scavenging process. Inadequate agitation will lead to poor contact between the resin and the isocyanate.
Quantitative Data Summary
The choice of scavenger resin and solvent can significantly impact the efficiency of isocyanate removal. The following table summarizes the scavenging performance of two types of isocyanate scavenger resins against benzylamine (as a model nucleophile to be scavenged by the isocyanate resin, demonstrating the reverse principle) in various solvents. This illustrates the importance of solvent choice.
| Solvent | PS-Isocyanate (% Scavenged in 2h) | MP-Isocyanate (% Scavenged in 2h) |
| THF | 93% | 98% |
| Acetonitrile | 62% | 88% |
| Methanol | 54% | 76% |
| MTBE | 20% | 50% |
| Data adapted from a study on the scavenging of benzylamine using isocyanate resins, demonstrating the impact of solvent on resin efficiency[3]. MP-Isocyanate generally shows better performance in solvents that do not swell traditional polystyrene (PS) resins. |
Experimental Protocols
Protocol 1: Quenching with a Scavenger Amine
This protocol uses a soluble amine to convert the excess isocyanate into a urea derivative, which can then be removed.
-
Reaction Completion: Once your primary reaction is complete (as determined by a suitable monitoring technique like TLC, LC-MS, or IR spectroscopy), cool the reaction mixture to room temperature.
-
Quenching: Slowly add a secondary amine, such as dibutylamine (1.5 equivalents relative to the excess this compound), to the stirring reaction mixture.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the isocyanate.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue contains your desired product and the newly formed urea.
-
Purification: Purify the residue using column chromatography or recrystallization to separate the product from the urea byproduct.
Protocol 2: Removal Using a Polymer-Bound Scavenger Resin
This method is ideal for simplifying workup by removing the isocyanate via filtration.
-
Reaction Completion: After the primary reaction is complete, leave the reaction mixture in the reaction vessel.
-
Resin Addition: Add a suitable scavenger resin, such as MP-Amine or PS-NH2 resin (2-3 equivalents relative to the excess this compound).
-
Scavenging: Seal the vessel and place it on a shaker or use a magnetic stirrer to ensure the resin remains suspended. Allow the reaction to proceed for 2-16 hours at room temperature. For slower reactions, the temperature can be increased to 40-50 °C.
-
Filtration: Filter the mixture to remove the resin. A simple gravity filtration or filtration through a fritted funnel is sufficient.
-
Washing: Wash the collected resin with a small amount of the reaction solvent (e.g., DCM or THF) to recover any adsorbed product.
-
Workup: Combine the filtrate and the washings. This solution now contains your desired product, free of excess isocyanate. Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified if necessary.
Visualized Workflows
Below are diagrams illustrating the logical flow of the experimental protocols.
Caption: Logical workflow for removing excess isocyanate via quenching.
Caption: Logical workflow for removing excess isocyanate using a scavenger resin.
References
- 1. Decoding isocyanates: A deep dive into isocyanates - Doxu Chemical [doxuchem.com]
- 2. youtube.com [youtube.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. US4871460A - Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas - Google Patents [patents.google.com]
- 6. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
Troubleshooting low yield in Phenyl-d5 isocyanate derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Phenyl-d5 isocyanate derivatization experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the derivatization process in a question-and-answer format.
Q1: I am observing a significantly lower than expected yield for my target derivative. What are the most common causes?
A1: Low derivatization yield is a frequent issue. The most common culprits are the presence of moisture, suboptimal reaction conditions, reagent degradation, or competing side reactions. It is also possible that the product is being lost during sample workup and purification. A systematic troubleshooting approach is recommended to identify the specific cause.
Q2: How does moisture affect the derivatization reaction, and how can I prevent it?
A2: this compound is highly sensitive to moisture. Water readily reacts with the isocyanate group, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. This process consumes your derivatizing reagent, significantly reducing the yield of your desired product.[1][2][3]
To minimize moisture contamination:
-
Use Anhydrous Solvents: Ensure all solvents are of high purity and are anhydrous. Freshly opened bottles of anhydrous solvents are recommended.
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool it in a desiccator before use.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Sample Preparation: Ensure your sample is as dry as possible before adding the derivatization reagent. Lyophilization of aqueous samples is a common practice.
Q3: My reaction is still low-yielding even under anhydrous conditions. What other reaction parameters should I optimize?
A3: If moisture is not the issue, consider optimizing the following reaction parameters:
-
Reagent Concentration: Ensure a sufficient molar excess of this compound is used. A 2 to 10-fold molar excess over the analyte is a typical starting point, but this may need to be optimized.
-
Reaction Time and Temperature: The reaction kinetics are dependent on time and temperature. If the reaction is incomplete, consider increasing the reaction time or temperature. A typical starting point is 30 minutes at 30°C, but this can vary significantly depending on the analyte.[4] Monitor the reaction progress at different time points to determine the optimal duration.
-
Catalyst: For less reactive analytes, the addition of a catalyst, such as a tertiary amine (e.g., triethylamine or pyridine), can significantly increase the reaction rate. However, be aware that catalysts can also accelerate side reactions.
-
pH of the Reaction Mixture: The pH can influence the reactivity of your analyte. For amines, a slightly basic pH is generally preferred to ensure the amine is in its nucleophilic free base form.
Q4: Could side reactions be consuming my this compound?
A4: Yes, this compound is a reactive compound that can react with various functional groups other than the intended target. The reactivity of isocyanates with common functional groups generally follows this order:
Primary Amines > Secondary Amines > Primary Alcohols > Water > Secondary Alcohols > Phenols > Carboxylic Acids > Thiols
If your sample matrix contains other nucleophilic compounds, they will compete with your analyte for the derivatizing reagent, leading to a lower yield of the desired derivative.[5]
Q5: How can I tell if the this compound reagent itself is the problem?
A5: this compound can degrade over time, especially if not stored properly. Improper storage can lead to hydrolysis or polymerization of the reagent.
-
Proper Storage: Store this compound in a tightly sealed container, under an inert atmosphere, and in a cool, dry place.
-
Visual Inspection: Visually inspect the reagent. The presence of solid precipitates can indicate polymerization or other degradation products.[1]
-
Quality Control Check: If you suspect the reagent has degraded, test it with a standard compound of known reactivity and concentration to verify its performance.
Q6: Is it possible that I am losing my derivative during the workup or purification steps?
A6: Yes, product loss during workup is a common reason for low isolated yields.
-
Extraction Efficiency: The derivatized product may have different solubility properties than the starting material. Ensure you are using an appropriate extraction solvent. It is good practice to check all aqueous layers by LC-MS to ensure your product has not partitioned into the wrong phase.
-
Derivative Stability: The formed urea or carbamate derivative might be unstable under certain pH or temperature conditions. Assess the stability of your derivative under the workup conditions.
-
Volatility: Some smaller derivatives can be volatile and may be lost during solvent evaporation steps. Use gentle evaporation conditions (e.g., a stream of nitrogen or a rotary evaporator at low temperature and pressure).
Data Presentation
Table 1: Relative Reactivity of Functional Groups with Isocyanates
| Functional Group | Relative Reactivity | Potential for Side Reactions |
| Primary Aliphatic Amine | Very High | High |
| Primary Aromatic Amine | High | High |
| Secondary Amine | High | High |
| Primary Alcohol | Moderate | Moderate |
| Water | Moderate | High (leads to reagent loss) |
| Secondary Alcohol | Low to Moderate | Moderate |
| Phenol | Low | Low |
| Thiol | Low | Low |
| Carboxylic Acid | Very Low | Very Low |
Table 2: Impact of Moisture on Derivatization Yield
| Moisture Level | Expected Impact on Yield | Recommended Action |
| High | Significant decrease in yield | Use anhydrous solvents, dry glassware, and an inert atmosphere. |
| Moderate | Noticeable decrease in yield | Dry solvents and consider using a moisture scavenger. |
| Low | Minimal impact | Follow standard good laboratory practices for handling sensitive reagents. |
| Anhydrous | Optimal | N/A |
Experimental Protocols
Protocol 1: General Procedure for this compound Derivatization of an Amine Analyte
Materials:
-
Analyte solution in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
This compound solution in anhydrous solvent (e.g., 1 mg/mL).
-
Tertiary amine catalyst (optional, e.g., triethylamine or pyridine) solution in anhydrous solvent.
-
Anhydrous reaction solvent (e.g., acetonitrile).
-
Quenching solution (e.g., a primary or secondary amine like dibutylamine in solvent).
-
Nitrogen or Argon gas supply.
-
Oven-dried glassware (reaction vials, syringes, etc.).
Procedure:
-
Preparation: In a clean, dry reaction vial, add an appropriate volume of the analyte solution. If the sample is in an aqueous solution, it must be dried down completely (e.g., by lyophilization or under a stream of nitrogen) before proceeding.
-
Solvent Addition: Re-dissolve the dried analyte in a small volume of anhydrous solvent (e.g., 100 µL of acetonitrile).
-
Inert Atmosphere: Purge the reaction vial with nitrogen or argon for 1-2 minutes.
-
Catalyst Addition (Optional): If a catalyst is required, add a small volume of the tertiary amine solution (e.g., 10 µL).
-
Derivatization: Add a 2-10 fold molar excess of the this compound solution to the reaction vial.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath at the desired temperature (e.g., 30-60°C) for the optimized reaction time (e.g., 30-60 minutes).
-
Quenching: After the reaction is complete, cool the vial to room temperature. Add a small amount of the quenching solution to react with any excess this compound.
-
Sample Analysis: The sample is now ready for dilution and analysis by LC-MS or other appropriate techniques.
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for low derivatization yield.
Caption: Desired vs. side reaction pathways for this compound.
References
Minimizing isotopic exchange in Phenyl-d5 isocyanate labeling
Welcome to the technical support center for Phenyl-d5 Isocyanate labeling. This guide provides troubleshooting information and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential issues and ensure high-quality, reproducible results in their mass spectrometry-based quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected mass shifts in my analysis. Is the deuterium on the this compound label exchanging with hydrogen from my sample or solvent?
This is a common concern, but direct H/D exchange on the aromatic ring of the Phenyl-d5 label is highly unlikely under standard experimental conditions. The carbon-deuterium (C-D) bonds on an aromatic ring are very stable. Back-exchange is not expected to occur during the labeling reaction or subsequent analysis under neutral or acidic conditions.[1][2]
The unexpected mass shifts are more likely due to other factors. Please refer to the troubleshooting guide below (Q5).
Q2: What are the optimal conditions for the labeling reaction with this compound?
This compound reacts efficiently with primary and secondary amines (e.g., N-terminus of peptides, side chain of Lysine) to form stable urea derivatives. The reaction is typically rapid and quantitative.
Key studies and general practice suggest the following conditions for successful labeling:
-
pH: The reaction proceeds efficiently at a neutral to slightly basic pH. A pH range of 7.0 - 8.5 is common. One key protocol for peptide labeling specifies neutral pH.[3][4]
-
Temperature: The reaction can be performed at room temperature or slightly above. A common range is 25-37°C. For example, a protocol for derivatizing valiolamine found 30°C to be optimal.[5]
-
Reaction Time: The reaction is generally complete within minutes to an hour. Incubation times of 30-60 minutes are typical to ensure the reaction goes to completion.[3][5]
-
Solvent: Aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or Tetrahydrofuran (THF) are preferred. The choice of solvent may depend on the solubility of the analyte.
Q3: How can I prevent the loss of deuterium (back-exchange) during my LC-MS analysis?
While the Phenyl-d5 label itself is stable, your analyte may have other, more labile deuterons, or you may be conducting a hydrogen-deuterium exchange (HDX) experiment where backbone amide deuterons are the subject of study. The conditions of the LC-MS analysis are critical for preserving this isotopic information.[6][7]
Back-exchange is primarily influenced by pH and temperature.[6] To minimize this effect, especially during reversed-phase HPLC, the following conditions are crucial:
-
Low pH: Maintain a pH of ~2.5 for all buffers and solvents used in the LC system.
-
Low Temperature: Keep all components, including the column, autosampler, and solvent reservoirs, chilled to 0-4°C.
-
Speed: Minimize the time between sample injection and analysis. Use rapid LC gradients where possible, although shortening the gradient may only provide a small benefit (~2% reduction in back-exchange) at the cost of separation quality.[6][7]
Q4: How stable is the bond formed between my analyte and the this compound label?
Phenyl isocyanate reacts with amines to form N,N'-disubstituted urea derivatives and with alcohols to form carbamates. These linkages are generally very stable, especially the urea linkage, which is comparable in stability to a peptide bond. They are robust enough to withstand typical sample preparation, chromatography, and mass spectrometry analysis conditions. However, extreme pH (highly basic or highly acidic) and high temperatures should be avoided during sample workup and storage to prevent potential hydrolysis.
Q5: I'm seeing inconsistent quantification, low signal, or unexpected masses. What should I check?
Use the following table to troubleshoot common issues.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or no signal from labeled analyte | 1. Incomplete Reaction: Sub-optimal pH, temperature, or reaction time. | Optimize reaction conditions as per Q2. Ensure analyte is fully dissolved. |
| 2. Hydrolysis of Isocyanate: this compound is sensitive to moisture. | Use fresh, anhydrous solvents. Store the reagent under inert gas (N₂ or Ar) and protect from moisture. | |
| 3. Analyte Degradation: Sample is unstable under labeling conditions. | Reduce reaction temperature or time. Check sample stability at the reaction pH. | |
| 4. Poor Ionization: The derivative may not ionize well under the chosen MS conditions. | Optimize MS source parameters (e.g., spray voltage, gas flow). Try different ionization modes (ESI, APCI) or adducts. | |
| Inconsistent Quantitation (d5/d0 ratio varies) | 1. Matrix Effects: Co-eluting species from the sample matrix can suppress or enhance the signal of the analyte and/or the internal standard differently.[8] | Improve chromatographic separation to resolve the analyte from interfering matrix components. Review sample cleanup procedures. |
| 2. Slight Retention Time Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts on reversed-phase columns (deuterium isotope effect).[8][9] | Ensure the integration window for both peaks is appropriate. If the shift is significant, matrix effects may differ between the two peaks. | |
| 3. Standard Degradation: The labeled or unlabeled standard may be degrading at different rates during sample storage or preparation.[10] | Prepare standards fresh. Minimize freeze-thaw cycles. Store aliquots at -80°C. | |
| 4. Inaccurate Pipetting: Errors in adding the light (d0) or heavy (d5) reagents/standards. | Use calibrated pipettes. Prepare master mixes where possible to reduce variability. | |
| Unexpected m/z values | 1. Multiple Labeling: The isocyanate reagent can react with multiple sites (e.g., N-terminus and Lysine side chains). | If single labeling is desired, consider protecting other reactive sites on your molecule. |
| 2. Side Reactions: Isocyanates can react with water to form an unstable carbamic acid, which decomposes to an amine (aniline-d5) and CO₂. The resulting amine can then react with another isocyanate molecule to form a urea dimer. | Ensure anhydrous reaction conditions. Use a slight excess of the analyte relative to the isocyanate if dimer formation is a major issue. | |
| 3. Adduct Formation: Formation of adducts with salts from buffers (e.g., Na⁺, K⁺). | Review buffer composition. Use volatile buffers like ammonium formate or ammonium acetate where possible. |
Experimental Protocols & Data
Recommended Conditions for Peptide Labeling
The following table summarizes recommended starting conditions for labeling peptides with this compound, based on established protocols.[3][4]
| Parameter | Recommended Condition | Notes |
| Analyte | Peptides, proteins (post-digestion) | Ensure sample is free of primary/secondary amine-containing buffers (e.g., Tris). |
| pH | 7.0 - 8.0 | Use buffers like phosphate or bicarbonate. |
| Solvent | Acetonitrile (ACN) or DMSO | ACN is often used to help solubilize the isocyanate reagent. |
| Reagent Prep | Prepare a fresh solution of this compound in ACN. | For a 10 mM final concentration, a 100 mM stock solution is convenient. |
| Temperature | 25°C (Room Temperature) | Reaction is rapid and does not typically require heating. |
| Reaction Time | 30 minutes | Sufficient for quantitative reaction with peptide N-termini.[3][4] |
| Quenching | Addition of a primary amine (e.g., glycine) or hydroxylamine. | This step consumes any excess isocyanate reagent. |
| Post-Reaction | Acidify with formic acid or TFA. | Prepares the sample for LC-MS analysis and ensures pH is optimal to prevent back-exchange. |
Visual Workflows
General Labeling Workflow
The following diagram illustrates the standard workflow for a quantitative proteomics experiment using this compound labeling.
Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose issues with isotopic labeling experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of valiolamine through pre-column derivatization with phenylisocyanate using high-performance liquid chromatography with UV detection: selection of reagent, identification of derivative and optimization of derivatization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Phenyl-d5 Isocyanate Reaction Quenching: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching reactions involving Phenyl-d5 isocyanate. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the safe and effective termination of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind quenching a this compound reaction?
A1: The quenching of a this compound reaction involves the rapid and complete consumption of any unreacted isocyanate groups (-N=C=O). This is achieved by adding a nucleophilic reagent to the reaction mixture. The nucleophile attacks the electrophilic carbon of the isocyanate, forming a stable covalent bond and neutralizing its reactivity.
Q2: What are the most common quenching agents for this compound?
A2: Common quenching agents are nucleophiles that react readily with isocyanates. These include primary and secondary amines, alcohols, and water. The choice of quenching agent often depends on the reaction solvent, the desired work-up procedure, and the nature of the product.
Q3: How can I confirm that the this compound has been completely quenched?
A3: The most common and effective method is Fourier-Transform Infrared (FTIR) spectroscopy.[1][2][3][4] The disappearance of the sharp and characteristic isocyanate stretching peak around 2270 cm⁻¹ indicates the complete consumption of the isocyanate.[1][4] Other analytical techniques like HPLC after derivatization or NMR spectroscopy can also be employed for confirmation.
Q4: What are the primary safety concerns when working with and quenching this compound?
A4: this compound, like its non-deuterated analog, is toxic and a potent sensitizer. Inhalation and skin contact should be strictly avoided. All handling and quenching procedures must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: Can I use water to quench my this compound reaction?
A5: While water does react with isocyanates, the reaction can be slow and may lead to the formation of insoluble diarylurea byproducts, which can complicate product purification. The reaction with water also produces carbon dioxide gas. Therefore, while it can be used, it is often not the preferred method for quenching in a controlled laboratory setting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent isocyanate peak in FTIR after quenching. | 1. Insufficient amount of quenching agent. 2. Quenching reaction is too slow at the current temperature. 3. Poor mixing of the quenching agent with the reaction mixture. | 1. Add an additional excess of the quenching agent. 2. Gently warm the reaction mixture (if the product is stable at higher temperatures) or allow it to stir for a longer period. 3. Ensure vigorous stirring to promote homogeneity. |
| Formation of a thick, unmanageable precipitate upon quenching. | The reaction of the isocyanate with the quencher (especially primary amines or water) is forming an insoluble urea or carbamate derivative. | 1. Choose a quenching agent that forms a more soluble derivative (e.g., a secondary amine like dibutylamine). 2. Dilute the reaction mixture with a suitable solvent before adding the quenching agent. 3. Add the quenching agent slowly to a well-stirred solution to avoid localized high concentrations. |
| Unexpected side products observed in the final product. | The quenching agent is reacting with the desired product or other reagents in the mixture. | 1. Select a quenching agent that is highly reactive towards isocyanates but relatively inert towards your product and other reaction components. 2. Lower the temperature of the reaction mixture before adding the quenching agent to minimize side reactions. |
| Difficulty in removing the quenched product from the desired product. | The quenched product has similar solubility or chromatographic properties to the desired product. | 1. Choose a quenching agent that results in a product with significantly different properties (e.g., a more polar or less polar derivative) to facilitate separation by extraction or chromatography. 2. Consider using a polymeric amine as a quenching agent, which can be easily filtered off after the reaction. |
Quantitative Data on Quenching Reactions
The following table summarizes kinetic data for the reaction of phenyl isocyanate with various nucleophiles, which can serve as a guide for selecting an appropriate quenching agent. Please note that reaction rates are highly dependent on solvent, temperature, and catalysts.
| Quenching Agent | Reaction Type | Relative Rate (approx.) | Product Type | Key Considerations |
| Primary Amines (e.g., Aniline) | Aminolysis | Very Fast | Urea | Can lead to insoluble ureas.[5] |
| Secondary Amines (e.g., Dibutylamine) | Aminolysis | Fast | Urea | Generally forms more soluble ureas. |
| Alcohols (e.g., 1-Butanol) | Alcoholysis | Moderate | Carbamate (Urethane) | Slower than aminolysis, can be catalyzed by bases.[6][7] |
| Water | Hydrolysis | Slow | Carbamate (unstable) -> Amine -> Urea | Can be slow and lead to insoluble ureas and CO2 evolution.[8] |
Experimental Protocols
Protocol 1: Quenching with a Secondary Amine (Dibutylamine)
This protocol is recommended for its efficiency and the generally good solubility of the resulting urea byproduct.
-
Preparation: In a fume hood, prepare a 1 M solution of dibutylamine in the same solvent as your reaction.
-
Cooling: Cool your reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the quenching reaction.
-
Addition: While stirring the reaction mixture vigorously, slowly add 2 equivalents of the 1 M dibutylamine solution relative to the initial amount of this compound.
-
Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Confirmation: Withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., dichloromethane), and acquire an FTIR spectrum. Confirm the complete disappearance of the isocyanate peak at ~2270 cm⁻¹.
-
Work-up: Proceed with your standard aqueous work-up. The resulting dibutylurea is typically soluble in common organic solvents and can be removed by chromatography.
Protocol 2: Quenching with an Alcohol (Methanol)
This protocol is a good alternative when amines are incompatible with the reaction components.
-
Preparation: In a fume hood, have a container of anhydrous methanol ready.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition: Slowly add 5-10 equivalents of methanol to the well-stirred reaction mixture.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for at least 2 hours. The reaction with alcohols is generally slower than with amines.
-
Confirmation: Obtain an FTIR spectrum of an aliquot to confirm the absence of the isocyanate peak at ~2270 cm⁻¹.
-
Work-up: Proceed with your planned work-up and purification. The resulting methyl carbamate is generally soluble in organic solvents.
Visualizations
Caption: Experimental workflow for quenching this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. m.remspec.com [m.remspec.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 8. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Overcoming matrix effects in LC-MS analysis of Phenyl-d5 isocyanate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LC-MS analysis of Phenyl-d5 isocyanate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
This compound is a derivatizing agent used to improve the analytical properties of compounds containing primary and secondary amine functional groups for LC-MS analysis. The key benefits include:
-
Enhanced Ionization Efficiency: The phenyl group promotes better ionization in electrospray (ESI) and atmospheric pressure chemical ionization (APCI) sources, leading to improved sensitivity.
-
Improved Chromatographic Retention: Derivatization increases the hydrophobicity of polar analytes, resulting in better retention on reversed-phase HPLC columns.
-
Stable Isotope Label: The five deuterium atoms (d5) on the phenyl ring create a distinct mass shift from the unlabeled (d0) analog. This allows for the use of d0-labeled derivatives as internal standards to accurately compensate for matrix effects and variability in the analytical process.[1]
Q2: What are "matrix effects" and how do they impact the analysis of this compound derivatives?
In LC-MS, the "matrix" refers to all components in a sample other than the analyte of interest.[2] For derivatized samples, this includes endogenous biological components (salts, lipids, proteins) as well as excess derivatization reagent and its byproducts. Matrix effects, most commonly observed as ion suppression, occur when these co-eluting components interfere with the ionization of the target analyte in the MS source.[3] This can lead to:
-
Reduced signal intensity and poor sensitivity.
-
Inaccurate and imprecise quantification.
-
Poor reproducibility of results.
Q3: I am not seeing my derivatized analyte peak, or the peak is very small. What are the possible causes?
This issue can stem from problems with the derivatization reaction itself or from downstream analytical challenges. Here is a troubleshooting workflow:
Caption: Troubleshooting logic for low or absent analyte signal.
Q4: How can I differentiate between poor derivatization and ion suppression?
To distinguish between these two issues, you can perform a post-column infusion experiment. A solution of your derivatized analyte is continuously infused into the mobile phase flow after the analytical column but before the MS source. You then inject a blank, derivatized matrix sample. A drop in the constant signal of your infused analyte at the retention time where matrix components elute indicates ion suppression. If you see no signal drop, the problem is more likely related to the derivatization reaction itself.
Troubleshooting Guides
Issue 1: Incomplete or Inconsistent Derivatization
Symptoms:
-
Low or variable peak areas for your analyte.
-
Presence of underivatized analyte peak.
-
Appearance of unexpected byproduct peaks in your chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect pH | The reaction of this compound with amines is base-catalyzed. Ensure the reaction buffer is at the optimal pH (typically pH 8-10). |
| Suboptimal Reaction Time/Temp | Verify the recommended incubation time and temperature for your specific analyte. A common starting point is 60 minutes at 45-60°C.[2][4] |
| Reagent Degradation | This compound is sensitive to moisture. Use fresh reagent and anhydrous solvents. Store the reagent under inert gas if possible. |
| Insufficient Reagent | Ensure a sufficient molar excess of the derivatizing reagent is used to drive the reaction to completion. |
| Analyte Degradation | The analyte may not be stable under the derivatization conditions. Consider milder conditions if degradation is suspected. |
Issue 2: Significant Matrix Effects (Ion Suppression)
Symptoms:
-
Low analyte response in matrix samples compared to clean solvent standards.
-
Poor reproducibility between replicate injections of the same sample.
-
Inaccurate quantification when using external calibration.
Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2]
Caption: Overview of common sample preparation techniques.
Comparison of Sample Preparation Techniques:
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Often results in significant matrix effects due to co-precipitation of interfering compounds like phospholipids. | Initial screening or when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT. | Can have lower recovery for more polar analytes; can be labor-intensive. | Removing non-polar interferences from aqueous samples. |
| Solid-Phase Extraction (SPE) | Highly selective, leading to very clean extracts and minimal matrix effects. | Method development can be more complex and costly. | Applications requiring high sensitivity and accuracy. |
-
Optimize Chromatography:
-
Improve Separation: Adjust the mobile phase gradient to better separate the analyte from co-eluting matrix components.
-
Divert Flow: Use a diverter valve to send the initial, unretained portion of the sample (containing salts and other polar interferences) to waste instead of the MS source.[5]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS (e.g., the d0-analog of your derivatized analyte) will co-elute with your analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the IS, you can achieve accurate quantification even in the presence of matrix effects.[2] This is considered the gold standard for quantitative bioanalysis.
-
Experimental Protocols
Protocol: Derivatization of a Primary Amine (e.g., Amphetamine) in Urine with this compound
This protocol is adapted from established methods for amine derivatization in biological matrices.[2][4]
1. Materials:
-
This compound
-
Anhydrous Acetonitrile
-
Sodium Bicarbonate Buffer (1 M, pH 9.0)
-
Formic Acid
-
Methanol
-
Water (LC-MS grade)
-
Urine sample
-
Internal Standard (e.g., d0-Phenyl isocyanate derivative of the analyte or a structural analog)
2. Sample Preparation and Derivatization:
-
To 50 µL of urine sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 20 µL of 1 M Sodium Bicarbonate buffer and vortex for 10 seconds.
-
Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile. Add 100 µL of this solution to the sample tube.
-
Vortex the mixture and incubate at 60°C for 1 hour.
-
After incubation, cool the samples to room temperature.
-
Add 20 µL of 1% formic acid in water to quench the reaction. Vortex briefly.
-
Proceed with sample cleanup (e.g., LLE or SPE) or a "dilute-and-shoot" approach depending on the required sensitivity and matrix complexity. For dilute-and-shoot, you might add 800 µL of the initial mobile phase, vortex, centrifuge, and inject the supernatant.
3. LC-MS/MS Parameters (Example):
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MS/MS: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for the derivatized analyte and internal standard.
Caption: General workflow for derivatization and analysis.
References
Storage and handling best practices for Phenyl-d5 isocyanate to maintain reactivity
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Phenyl-d5 isocyanate to maintain its high reactivity and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of reactivity loss in this compound?
A1: The primary cause of reactivity loss is exposure to moisture.[1][2] Isocyanates are highly reactive towards water, undergoing hydrolysis to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[1][2][3] The resulting amine can then react with remaining isocyanate to form a stable, unreactive urea derivative. This process consumes the isocyanate, leading to a significant decrease in its effective concentration and reactivity in your experiments.
Q2: How should I properly store this compound to maintain its quality?
A2: To maintain the quality and reactivity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4] The recommended storage temperature is typically between 2-8°C. It is also highly recommended to store the compound under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to moisture and oxygen.[5]
Q3: What materials are compatible and incompatible with the storage of this compound?
A3: For storage containers, it is recommended to use 304 stainless steel or polyethylene-lined steel drums.[1] Avoid using ordinary plastic containers as isocyanates can corrode certain rubbers and plastics, causing them to become brittle.[1] this compound is incompatible with water, alcohols, amines, acids, bases, and strong oxidizing agents.[6] Contact with these substances can lead to vigorous and exothermic reactions.[3]
Q4: Can I handle this compound on the open bench?
A4: No. Due to its high reactivity and toxicity, all handling of this compound should be conducted in a well-ventilated fume hood.[7] It is a lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract.[6] Inhalation may be fatal.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Reactivity / Incomplete Reaction | Moisture contamination leading to hydrolysis and urea formation.[1][2][9] | 1. Verify Inert Atmosphere: Ensure all reactions are carried out under a dry, inert atmosphere (nitrogen or argon). 2. Use Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Dry all other reagents and glassware thoroughly before use. 3. Check Isocyanate Purity: If possible, analyze the purity of the this compound stock via techniques like HPLC to confirm its integrity.[10][11] 4. Fresh Reagent: If contamination is suspected, use a fresh, unopened vial of this compound. |
| Formation of White Precipitate (Insoluble By-product) | Formation of diphenylurea due to the reaction of the isocyanate with water, followed by the reaction of the resulting amine with another isocyanate molecule. | 1. Strict Anhydrous Conditions: Re-evaluate and improve the anhydrous conditions of your experimental setup. 2. Purification of Starting Materials: Ensure all starting materials, including the substrate and solvents, are free from water contamination. 3. Reaction Temperature Control: While isocyanates are reactive, excessive heat can promote side reactions. Maintain the recommended reaction temperature. |
| Inconsistent Results Between Experiments | Degradation of the this compound stock solution over time. | 1. Prepare Fresh Solutions: Prepare stock solutions of this compound fresh for each set of experiments. 2. Proper Storage of Solutions: If a stock solution must be stored, keep it in a tightly sealed vial with a septum, under an inert atmosphere, and refrigerated. 3. Monitor for Degradation: If inconsistent results persist, it is a strong indicator that the stock material has degraded. |
| Container Pressurization | Reaction of this compound with residual moisture in the container, leading to the evolution of carbon dioxide gas.[1][3] | 1. Immediate and Careful Venting: If a container is suspected to be pressurized, carefully vent it in a fume hood. Do not reseal a container if contamination is expected.[7] 2. Proper Cleaning and Drying: Ensure all storage and reaction vessels are scrupulously cleaned and dried before use. 3. Avoid Water Contamination: Take extreme care to prevent any water from entering the container during handling and storage. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing this compound
-
Preparation: Work in a certified chemical fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and safety goggles or a face shield.[1]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Dispensing: Use a dry, gas-tight syringe to pierce the septum of the this compound container and withdraw the desired amount.
-
Cleaning: After use, clean any spills immediately with an appropriate absorbent material. Decontaminate equipment thoroughly.
Visualizations
Caption: Troubleshooting workflow for reactivity issues.
Caption: A typical experimental workflow.
References
- 1. How to Safely Handle Isocyanates? [enuochem.com]
- 2. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. chemicals.upl-ltd.com [chemicals.upl-ltd.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | 83286-56-0 [amp.chemicalbook.com]
- 9. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Phenyl isocyanate - analysis - Analytice [analytice.com]
- 11. cdc.gov [cdc.gov]
Validation & Comparative
A Researcher's Guide to Isotopic Labeling Reagents for Quantitative Mass Spectrometry: Phenyl-d5 Isocyanate in Focus
In the landscape of quantitative proteomics and metabolomics, isotopic labeling has emerged as a powerful strategy for accurate and reproducible quantification of molecules in complex biological samples. The choice of labeling reagent is critical and contingent on the specific research question, sample type, and available instrumentation. This guide provides a comprehensive comparison of Phenyl-d5 isocyanate against other widely used isotopic labeling reagents: iTRAQ, TMT, and SILAC. We present a detailed analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal labeling strategy for their mass spectrometry-based quantification studies.
Introduction to Isotopic Labeling in Mass Spectrometry
Isotopic labeling involves the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into proteins or peptides. This creates a mass difference between samples, allowing for their differentiation and relative or absolute quantification in a single mass spectrometry (MS) analysis. The core principle lies in the chemical equivalence of the isotopically labeled and unlabeled molecules, which ensures they exhibit identical chromatographic and ionization behavior. The mass difference is then used to distinguish and quantify the analytes from different samples.
This compound: A Versatile Amine-Reactive Labeling Reagent
This compound is a chemical labeling reagent that reacts with the primary amino groups of peptides and proteins (N-terminus and lysine side chains). Its deuterated (d5) and non-deuterated (d0) forms allow for the differential labeling of two samples.
Key Features:
-
Rapid and Efficient Labeling: The reaction with primary amines is typically fast and proceeds to completion under mild conditions.[1]
-
Broad Applicability: It can be used for a wide range of sample types, including those where metabolic labeling is not feasible.
-
Quantification at the MS1 Level: The mass difference between the d0 and d5 labeled peptides is used for quantification based on the relative intensities of the precursor ion signals in the MS1 scan.
-
Wide Dynamic Range: Studies have shown a linear quantification range spanning several orders of magnitude.[1]
Figure 1: Experimental workflow for quantitative proteomics using this compound labeling.
Isobaric Tagging Reagents: iTRAQ and TMT
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are powerful chemical labeling reagents that also target primary amines. Unlike this compound, these reagents are isobaric, meaning that peptides labeled with different tags have the same precursor mass in the MS1 scan. Quantification is achieved at the MS/MS level by analyzing the intensities of low-mass reporter ions that are generated upon fragmentation.
Key Features:
-
Multiplexing Capability: iTRAQ allows for the simultaneous analysis of up to 8 samples, while TMT can multiplex up to 18 samples.
-
Increased Throughput: The ability to analyze multiple samples in a single run significantly increases experimental throughput.
-
Complex Data Analysis: The quantification relies on reporter ion intensities from MS/MS spectra, which can sometimes be affected by co-isolation of interfering ions, leading to ratio compression.
Figure 2: General experimental workflow for iTRAQ and TMT labeling.
Metabolic Labeling: SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique where cells are grown in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine). This results in the in-vivo incorporation of the heavy amino acids into all newly synthesized proteins.
Key Features:
-
High Accuracy and Precision: Since the labeling is introduced at the very beginning of the experiment, it minimizes quantification errors arising from sample preparation.
-
In Vivo Relevance: The labeling occurs within living cells, providing a more accurate representation of the cellular proteome.
-
Limited to Cell Culture: The primary limitation of SILAC is its applicability, which is restricted to organisms and cells that can be metabolically labeled in culture.
Figure 3: The experimental workflow for SILAC-based quantitative proteomics.
Performance Comparison of Isotopic Labeling Reagents
The selection of an appropriate labeling reagent is a critical decision in the design of a quantitative proteomics experiment. The following table summarizes the key performance characteristics of this compound, iTRAQ, TMT, and SILAC. It is important to note that the data presented here is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these values should be considered as a general guide.
| Feature | This compound | iTRAQ | TMT | SILAC |
| Principle | Chemical Labeling (Amine-reactive) | Chemical Labeling (Isobaric tags) | Chemical Labeling (Isobaric tags) | Metabolic Labeling |
| Quantification Level | MS1 | MS2 / MS3 | MS2 / MS3 | MS1 |
| Multiplexing | 2-plex | Up to 8-plex | Up to 18-plex | Up to 3-plex (typically) |
| Labeling Efficiency | High and rapid[1] | Generally high | Generally high | >95% incorporation required |
| Precision (CV) | <15% | <15% | <15% | <10% |
| Accuracy | High | Prone to ratio compression | Prone to ratio compression | High |
| Dynamic Range | Up to 10,000-fold[1] | Typically up to 100-fold | Typically up to 100-fold | Up to 1000-fold |
| Sample Type | Peptides/Proteins from various sources | Peptides/Proteins from various sources | Peptides/Proteins from various sources | Cell culture |
| Advantages | - Versatile for various sample types- Wide dynamic range- Cost-effective | - High multiplexing capability- High throughput | - Highest multiplexing capability- High throughput | - High accuracy and precision- In vivo labeling |
| Disadvantages | - Limited multiplexing- Potential for isotopic effects | - Ratio compression- Higher cost | - Ratio compression- Highest cost- Complex data analysis | - Limited to cell culture- Longer experimental time |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and accurate quantitative proteomics. Below are generalized protocols for each of the discussed labeling methods.
This compound Labeling Protocol
-
Protein Digestion: Digest protein samples (e.g., with trypsin) to generate peptides.
-
Peptide Desalting: Desalt the peptide mixtures using C18 solid-phase extraction.
-
Labeling Reaction:
-
Resuspend the desalted peptides from each sample in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).
-
Add Phenyl isocyanate (d0) to one sample and this compound (d5) to the other sample. A typical molar excess of the reagent over the estimated amount of peptide N-termini is used.
-
Incubate at room temperature for 1 hour.
-
-
Quenching: Quench the reaction by adding an amine-containing buffer (e.g., 50 mM Tris-HCl).
-
Sample Combination and Cleanup: Combine the d0 and d5 labeled samples in a 1:1 ratio and perform a final desalting step.
-
LC-MS/MS Analysis: Analyze the combined sample by LC-MS/MS.
iTRAQ/TMT Labeling Protocol
-
Protein Digestion: Digest protein samples to peptides.
-
Peptide Desalting: Desalt the peptide mixtures.
-
Labeling Reaction:
-
Resuspend each peptide sample in the dissolution buffer provided with the iTRAQ/TMT kit.
-
Add the respective iTRAQ or TMT reagent to each sample.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching: Quench the reaction with the provided quenching solution (e.g., hydroxylamine).
-
Sample Combination and Fractionation: Combine all labeled samples and typically perform an offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
SILAC Protocol
-
Cell Culture: Culture cells for at least 5-6 cell divisions in SILAC medium containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine).
-
Confirmation of Incorporation: Confirm >95% incorporation of the heavy amino acids by mass spectrometry.
-
Experimental Treatment: Apply the experimental conditions to the differentially labeled cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from each condition separately.
-
Sample Combination: Combine equal amounts of protein from the "light" and "heavy" labeled cell lysates.
-
Protein Digestion: Digest the combined protein mixture to peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
Conclusion
The choice of an isotopic labeling reagent for quantitative mass spectrometry is a multifaceted decision that depends on the specific goals of the experiment. This compound offers a versatile and cost-effective option for duplex quantitative analysis with a wide dynamic range, making it particularly suitable for studies where metabolic labeling is not feasible. Isobaric tagging reagents like iTRAQ and TMT provide high-throughput capabilities through multiplexing, which is advantageous for large-scale comparative studies, although researchers should be mindful of potential ratio compression. SILAC remains the gold standard for accuracy and precision in cell culture models due to its in vivo labeling nature. By understanding the principles, performance characteristics, and experimental workflows of these different labeling strategies, researchers can make informed decisions to achieve robust and reliable quantitative proteomic data.
References
Validation of Analytical Methods Using Phenyl-d5 Isocyanate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving high-quality data. Phenyl-d5 isocyanate, a deuterated analog of Phenyl isocyanate, serves as a crucial tool in this context. It acts as both a derivatizing agent and an internal standard, enhancing the analytical properties of compounds with active hydrogen atoms (such as amines and phenols) while correcting for variability during sample processing and analysis.
This guide provides an objective comparison of analytical methods validated using this compound as a SIL-IS against alternative approaches. It includes illustrative experimental data, detailed methodologies, and visual workflows to support the principles discussed.
The Role of this compound in Derivatization and Internal Standardization
Phenyl isocyanate reacts with primary and secondary amines, as well as other nucleophilic groups, to form stable urea derivatives. This derivatization is beneficial for several reasons:
-
Improved Chromatographic Behavior: It can increase the hydrophobicity of polar analytes, leading to better retention and peak shape in reverse-phase chromatography.
-
Enhanced Ionization Efficiency: The phenyl group can improve the ionization of the analyte in the mass spectrometer source, leading to higher sensitivity.
-
Standardized Detection: It provides a common chemical moiety for a class of compounds, which can be advantageous in developing generic analytical methods.
As a SIL-IS, this compound offers the key advantage of being chemically almost identical to its non-deuterated counterpart.[1][2] This means it co-elutes with the derivatized analyte and experiences similar effects from the sample matrix and instrument variability.[3][4] By adding a known amount of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively canceling out variations that would otherwise compromise the results.[5][6]
The diagram below illustrates the derivatization reaction of a primary amine with this compound.
Comparison of Analytical Approaches
The choice of quantification strategy significantly impacts the performance of an analytical method. Below is a comparison of three common approaches, with illustrative data on how they might perform when analyzing a model amine analyte in a complex biological matrix like human plasma.
| Performance Parameter | External Standard (Analyte derivatized with Phenyl Isocyanate) | Structural Analog IS (Non-related compound as IS) | SIL-IS (Analyte derivatized, with this compound derivatized IS) |
| Accuracy (% Bias) | -25% to +30% | -15% to +20% | -5% to +5% |
| Precision (%RSD) | 15% - 25% | 10% - 20% | < 5% |
| Susceptibility to Matrix Effects | High | Moderate | Low |
| Correction for Sample Loss | None | Partial | High |
| Cost of Reagents | Low | Low to Moderate | High |
Table 1: Illustrative performance comparison of different quantification strategies. Data is hypothetical and intended to demonstrate the principles of each approach.
As the illustrative data suggests, the use of a SIL-IS like this compound is expected to provide superior accuracy and precision, especially in complex matrices where ion suppression or enhancement can be significant.[7]
Experimental Protocols
General Protocol for Derivatization of Amines with Phenyl Isocyanate
This protocol provides a general procedure for the derivatization of a primary or secondary amine in a biological sample extract. Note: This protocol should be optimized for the specific analyte and matrix, and can be adapted for use with this compound as the internal standard.
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of the internal standard solution (e.g., the analyte's deuterated version that will also be derivatized, or another internal standard).
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a basic buffer (e.g., 100 mM sodium borate buffer, pH 9.0).
-
Add 50 µL of a 1 mg/mL solution of Phenyl isocyanate (or this compound for the IS) in acetonitrile.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, add 10 µL of a quenching solution (e.g., 1 M hydroxylamine in water) to react with excess isocyanate. Vortex and let it stand for 5 minutes.
-
-
Final Sample Preparation for LC-MS:
-
Add 100 µL of mobile phase A (e.g., 0.1% formic acid in water) to the reaction mixture.
-
Vortex and transfer to an autosampler vial for injection into the LC-MS system.
-
Workflow for Bioanalytical Method Validation using a SIL-IS
The following diagram outlines the key stages in validating a bioanalytical method using a stable isotope-labeled internal standard.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. texilajournal.com [texilajournal.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
A Comparative Guide to Phenyl-d5 Isocyanate Labeling and Other Quantitative Proteomics Methods
For researchers in proteomics and drug development, accurate and robust quantification of proteins is paramount. While various methods exist, this guide provides a detailed comparison of Phenyl-d5 isocyanate labeling against other widely used techniques, including isobaric tags (iTRAQ, TMT), metabolic labeling (SILAC), and label-free approaches. This comparison is supported by experimental data from peer-reviewed studies to aid in selecting the most suitable method for your research needs.
Quantitative Performance Overview
The selection of a quantification strategy often depends on the specific experimental goals, sample type, and desired level of precision and accuracy. The following table summarizes key quantitative performance metrics for this compound labeling and its alternatives.
| Quantification Method | Typical Dynamic Range | Precision (CV%) | Accuracy | Throughput | Key Advantages |
| This compound | ~10,000-fold[1] | Not explicitly stated in reviewed literature | High linearity[1] | Low (2-plex) | Versatile for modified proteins, applicable to samples not suitable for metabolic labeling.[1] |
| iTRAQ | ~100-fold | 5-15% | Good, but can have bias towards 1:1 ratios[2] | Moderate (4-plex, 8-plex)[3] | Multiplexing capabilities, suitable for diverse sample types.[3] |
| TMT | ~100-fold | <8% | Good, but susceptible to co-isolation interference[4] | High (up to 18-plex) | High multiplexing capacity, increasing throughput. |
| SILAC | ~100-fold | High (<10%) | High | Low to Moderate | High accuracy due to early sample mixing, mimics in vivo conditions.[5][6] |
| Label-Free (MaxLFQ) | >10,000-fold | 10-30% | Good, but can be affected by instrument variability | High | No labeling required, unlimited number of samples, high dynamic range.[7] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible quantitative proteomics experiments. Below are generalized methodologies for each of the compared techniques.
This compound Labeling Protocol
This protocol is based on the method described by Mason and Liebler (2003).[1]
-
Protein Digestion: Proteins from two samples are extracted, denatured, reduced, alkylated, and digested with trypsin.
-
Labeling:
-
One peptide digest is reconstituted in a labeling buffer (e.g., 50 mM sodium phosphate, pH 7.2).
-
Phenyl isocyanate (d0) is added to one sample, and this compound is added to the other at a final concentration of 10 mM.
-
The reaction proceeds for 30 minutes at room temperature.
-
The reaction is quenched by adding an amine-containing buffer (e.g., Tris-HCl).
-
-
Sample Mixing: The d0- and d5-labeled samples are mixed in a 1:1 ratio.
-
LC-MS/MS Analysis: The mixed sample is analyzed by LC-MS/MS. Quantification is performed by comparing the peak intensities of the d0- and d5-labeled peptide pairs in the MS1 spectra.
iTRAQ/TMT Labeling Protocol
-
Protein Digestion: Similar to the this compound protocol, proteins from each sample (up to 8 for iTRAQ, up to 18 for TMT) are individually digested.
-
Labeling: Each peptide digest is labeled with a specific isobaric tag according to the manufacturer's instructions.
-
Sample Mixing: The labeled samples are combined into a single mixture.
-
Fractionation (Optional but Recommended): The mixed peptide sample is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: The sample (or fractions) is analyzed by LC-MS/MS. During MS/MS fragmentation, the reporter ions are released, and their relative intensities are used for quantification.
SILAC Protocol
-
Cell Culture and Labeling: Two populations of cells are cultured in specialized media. One medium contains normal ("light") essential amino acids (e.g., L-arginine and L-lysine), while the other contains stable isotope-labeled ("heavy") versions of these amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine). Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acids.
-
Sample Treatment and Harvesting: The two cell populations are subjected to different experimental conditions (e.g., treated vs. control). After treatment, the cells are harvested.
-
Sample Mixing: The "light" and "heavy" cell populations are mixed in a 1:1 ratio.
-
Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate and digested with trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. Quantification is based on the intensity ratios of the "light" and "heavy" peptide pairs in the MS1 spectra.
Label-Free Quantification Protocol
-
Protein Digestion: Proteins from each sample are individually extracted and digested.
-
LC-MS/MS Analysis: Each sample is analyzed separately by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry analysis.
-
Data Analysis: Specialized software (e.g., MaxQuant with the MaxLFQ algorithm) is used to align the chromatograms from all runs and compare the signal intensities of the same peptide across different samples for relative quantification.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: this compound Labeling Workflow.
Caption: Isobaric Tagging (iTRAQ/TMT) Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Defining, Comparing, and Improving iTRAQ Quantification in Mass Spectrometry Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 7. m.youtube.com [m.youtube.com]
A Researcher's Guide to Quantitative Proteomics: Phenyl-d5 Isocyanate Labeling in Focus
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of Phenyl-d5 isocyanate (PIC) labeling with other established methods, supported by available experimental data and detailed methodologies.
This compound is a chemical labeling reagent used for the relative quantification of proteins in complex samples. The underlying principle involves the reaction of the isocyanate group with the primary amine at the N-terminus of peptides. By using a "light" (d0) and "heavy" (d5, deuterated) version of the reagent to label two different samples, the relative abundance of peptides—and by extension, their parent proteins—can be determined by mass spectrometry. The mass difference between the isotopically labeled peptides allows for their distinct detection and the calculation of their abundance ratios.
One of the key advantages of this compound labeling is its wide applicability to nearly all peptides within a proteolytic digest.[1][2] This method has demonstrated a broad dynamic range for quantification, with linear ratios of d0- and d5-labeled peptides observed over a concentration range of up to 10,000-fold.[1][2] Furthermore, PIC labeling can enhance the detection of low-abundance, short, and hydrophilic peptides, which can be challenging to analyze with other methods.[1]
Comparative Analysis of Quantitative Proteomics Strategies
To provide a clear perspective on the performance of this compound labeling, this guide compares it with three other widely used quantitative proteomics techniques: Tandem Mass Tags (TMT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Data-Independent Acquisition (DIA), a label-free method.
| Feature | This compound Labeling | Tandem Mass Tags (TMT) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Data-Independent Acquisition (DIA) |
| Principle | Chemical labeling of peptide N-termini with deuterated and non-deuterated reagents. | Isobaric chemical labeling of peptide N-termini and lysine residues. | Metabolic incorporation of "heavy" and "light" amino acids into proteins in vivo. | Label-free quantification based on the signal intensity of all peptide ions within a defined mass range. |
| Multiplexing | 2-plex (d0/d5) | Up to 35-plex | 2 or 3-plex | Not applicable (samples run individually) |
| Accuracy | Good, with a wide dynamic range reported. | Can be affected by co-isolation interference, leading to ratio compression. | High, as labeling occurs early in the workflow, minimizing experimental variability. | Generally high, with some studies suggesting better accuracy than TMT.[2] |
| Precision | Data on coefficient of variation (CV) is not widely available in comparative studies. | Generally high, with lower CVs reported in some studies compared to label-free methods.[3] | High, due to early-stage sample pooling. | Can be lower than labeling methods due to run-to-run variation. |
| Proteome Coverage | Broadly applicable to all N-terminally available peptides. | High, with some studies reporting a greater number of identified proteins compared to DIA.[2] | Limited to samples that can be metabolically labeled (e.g., cell cultures). | High, with the potential to identify a large number of proteins. |
| Sample Type | Applicable to a wide range of samples, including tissues and biofluids. | Applicable to a wide range of samples. | Primarily for cell cultures and some model organisms. | Applicable to a wide range of samples. |
Experimental Protocols
General Protocol for this compound Labeling:
-
Protein Extraction and Digestion: Extract proteins from the two samples to be compared using a suitable lysis buffer. Quantify the protein concentration and digest equal amounts of protein from each sample into peptides using an enzyme such as trypsin.
-
Peptide Labeling:
-
Resuspend the dried peptide pellets from each sample in a buffer that maintains a neutral pH.
-
To one sample, add the "light" (d0) Phenyl isocyanate reagent.
-
To the other sample, add the "heavy" (d5) Phenyl isocyanate reagent.
-
The reaction is reported to proceed to completion within minutes at neutral pH.[1][2]
-
-
Quenching and Sample Combination: Quench the labeling reaction, for example, by adding a reagent containing a primary amine. Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Sample Cleanup: Desalt the combined peptide mixture using a C18 StageTip or a similar method to remove unreacted reagents and other contaminants.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the d0- and d5-labeled peptide pairs.
-
Data Analysis: Process the raw mass spectrometry data using a software platform capable of quantifying the relative abundance of the light and heavy peptide pairs. This involves identifying the peptides and measuring the area under the curve for their respective isotopic peaks.
Visualizing the Workflow
To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: this compound Labeling Workflow
Caption: this compound Reaction
Data Analysis Considerations
The analysis of data from this compound labeling experiments requires software capable of recognizing the specific mass shift introduced by the d5-label. While not explicitly detailed in many publications, a general workflow would involve the following steps within a proteomics software suite like MaxQuant:
-
Custom Modification Definition: The d0- and d5-phenyl isocyanate modifications would need to be defined as custom modifications within the software. This includes specifying the chemical formula (C7H5NO for the light form and C7D5NO for the heavy form) and the target residue (the peptide N-terminus).
-
Setting up the Quantification Method: The software would be configured to perform quantification based on the intensity of the light and heavy labeled peptide pairs.
-
Database Search and Identification: The MS/MS data is searched against a protein sequence database to identify the peptides.
-
Quantification and Statistical Analysis: The software calculates the ratio of the heavy to light peak areas for each identified peptide. These peptide ratios are then used to infer the relative abundance of the corresponding proteins. Further statistical analysis is then performed to determine the significance of any observed changes in protein expression.
Conclusion
This compound labeling presents a viable method for the relative quantification of proteins in complex samples, offering broad applicability and a wide dynamic range. While it may not provide the high-level multiplexing of TMT or the intrinsic accuracy of SILAC for certain sample types, it is a valuable tool, particularly for studies where metabolic labeling is not feasible and for the analysis of post-translationally modified peptides. The choice of a quantitative proteomics strategy should be guided by the specific research question, sample type, and available instrumentation. This guide provides a framework for understanding the relative strengths and weaknesses of this compound labeling to aid researchers in making an informed decision for their experimental design.
References
A Comparative Guide to Phenyl-d5 Isocyanate Derivatization Protocols for Amine Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine Derivatization
Primary and secondary amines are a broad class of compounds, including biogenic amines, amino acids, and pharmaceuticals, that often exhibit poor chromatographic retention and ionization efficiency in their native form. Chemical derivatization is a common strategy to improve their analytical performance. Phenyl-d5 isocyanate is a derivatizing agent that reacts with primary and secondary amines to form stable, non-polar urea derivatives. The incorporation of a deuterium-labeled phenyl group offers the advantage of using a stable isotope-labeled internal standard for accurate quantification, minimizing variability from sample matrix effects and ionization suppression.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on protocols for the non-deuterated analog, phenyl isothiocyanate (PITC), and general isocyanate chemistry, a typical derivatization procedure can be outlined. It is crucial to optimize these conditions for specific analytes and matrices.
General this compound Derivatization Protocol (Illustrative)
-
Sample Preparation:
-
For biological fluids (e.g., plasma, urine), perform a protein precipitation step using a solvent like acetonitrile or methanol.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in a suitable buffer (e.g., borate buffer, pH 8-9).
-
Add a solution of this compound in an aprotic solvent (e.g., acetonitrile). The molar excess of the reagent will need to be optimized.
-
Incubate the reaction mixture. Typical conditions range from room temperature to 60°C for 15-60 minutes.
-
Quench the reaction by adding a reagent that consumes excess this compound, such as an amino alcohol.
-
-
Sample Clean-up:
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove excess reagents and other interferences.
-
Evaporate the final extract and reconstitute in a solvent compatible with the LC-MS mobile phase.
-
Performance Comparison
The performance of a derivatization protocol is assessed by several key parameters. The following table summarizes typical performance data for different derivatization approaches. It is important to note that direct comparative data for this compound is limited, and the values for Phenyl isocyanate/isothiocyanate are presented as an estimate.
| Parameter | Phenyl Isocyanate/PITC Derivatization | Dansyl Chloride Derivatization | AccQ-Tag Derivatization | No Derivatization ("Dilute-and-Shoot") |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | 0.015–0.075 μg/mL[1] | Low µmol/L | Higher, analyte-dependent |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL | 0.05–0.25 μg/mL[1] | 10 µg/g for some biogenic amines | Higher, analyte-dependent |
| Linearity (R²) | >0.99 | >0.9989[1] | >0.99 | >0.99 (where applicable) |
| Recovery | Analyte and matrix dependent | 79.3–110.3%[1] | 85.66% to 114.80% in various matrices[2] | Not applicable |
| Precision (%RSD) | <15% | Intra-day: 0.66–2.69%, Inter-day: 0.91–4.38%[1] | <15% | <25% |
| Reaction Time | 15-60 minutes | 30-60 minutes[1] | ~10 minutes[3] | Not applicable |
| Reaction pH | Alkaline (8-9) | Alkaline (9-11.5) | Alkaline (Borate Buffer) | Not applicable |
| Selectivity | Primary and secondary amines | Primary and secondary amines, phenols | Primary and secondary amino acids and amines | Low, potential for interferences |
| Automation Potential | Moderate | Moderate | High (kits available)[4] | High |
Comparison with Alternative Derivatization Reagents
Dansyl Chloride
Dansyl chloride is a widely used fluorescent labeling reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups.
-
Advantages: Produces highly fluorescent derivatives, leading to excellent sensitivity with fluorescence detection. The derivatization protocol is well-established.
-
Disadvantages: The derivatives can be light-sensitive. The reaction can be less specific than isocyanate-based derivatization.
AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate)
The AccQ-Tag reagent is popular for amino acid analysis and also reacts with other primary and secondary amines.
-
Advantages: Forms stable derivatives with excellent fluorescent properties. Kits with pre-packaged reagents and automated protocols are commercially available, improving throughput and reproducibility.[4]
-
Disadvantages: The cost per sample may be higher due to the use of commercial kits.
"Dilute-and-Shoot" (No Derivatization)
For some applications and analytical platforms with high sensitivity, a "dilute-and-shoot" approach, where the sample is simply diluted and injected, can be considered.
-
Advantages: Minimal sample preparation, reducing time, cost, and potential for error.
-
Disadvantages: Often suffers from poor sensitivity, chromatographic peak shape, and significant matrix effects.[5] This approach is generally not suitable for trace-level quantification of amines.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind choosing a derivatization strategy, the following diagrams are provided.
Caption: A general experimental workflow for the derivatization of amines using this compound.
Caption: A decision tree for selecting an appropriate amine analysis strategy.
Conclusion
This compound derivatization is a promising technique for the accurate quantification of primary and secondary amines, particularly when used in conjunction with stable isotope dilution LC-MS. While detailed, standardized inter-laboratory protocols are not yet prevalent, the general methodology is straightforward. The choice of derivatization reagent ultimately depends on the specific analytical requirements, such as the need for high sensitivity, high throughput, or the availability of instrumentation. For researchers requiring the highest accuracy, the development of an in-house validated method using this compound is a viable and powerful option. This guide provides a foundation for that development process by outlining the key considerations and comparing them with established alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01588A [pubs.rsc.org]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]
Phenyl-d5 Isocyanate as an Internal Standard: A Comparative Guide for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Phenyl-d5 isocyanate as an internal standard, particularly in the context of derivatizing and quantifying small molecule amines, with a focus on the analysis of amphetamines. We will explore its performance in comparison to traditional deuterated internal standards and provide supporting data and experimental context.
The Role of Internal Standards in Quantitative Mass Spectrometry
Internal standards (IS) are essential in liquid chromatography-mass spectrometry (LC-MS) for correcting variations that can occur during sample preparation, injection, and analysis.[1] By adding a known quantity of an IS to all samples, calibrators, and quality controls, variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response can be normalized.[2] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior. Stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are considered the gold standard as they are chemically identical to the analyte, ensuring they behave nearly identically throughout the analytical process.[3]
This compound: A Derivatizing Agent and Internal Standard
Phenyl isocyanate (PIC) is a reagent used for the derivatization of primary and secondary amines to improve their chromatographic properties and detection sensitivity.[4][5] The deuterated form, this compound, offers a unique advantage by serving a dual role: as a derivatizing agent and as an internal standard for the derivatized analyte. This approach is particularly useful for small molecules that may lack suitable structural analogs or for methods aiming to standardize the derivatization reaction itself.
One notable application is in the field of proteomics, where d0- and d5-phenyl isocyanate are used to label the N-termini of peptides for relative quantification.[6][7] This strategy allows for the precise comparison of protein abundance between different samples.
Comparison with Alternative Internal Standards: The Case of Amphetamine Analysis
The quantitative analysis of amphetamines in biological matrices is a common application in clinical and forensic toxicology. Due to their polarity and volatility, amphetamines often require derivatization prior to analysis to improve their retention on reversed-phase liquid chromatography columns and enhance their mass spectrometric response.
A common approach for amphetamine quantification is the use of a deuterated analog of the native compound as an internal standard, such as amphetamine-d11. In this scenario, both the analyte and the internal standard are analyzed in their underivatized form.
The use of this compound presents an alternative workflow. Here, the unlabeled phenyl isocyanate is used to derivatize the endogenous amphetamine, and this compound is used to derivatize a known amount of an amphetamine standard, which then serves as the internal standard. Alternatively, a single derivatization reaction can be performed on the sample using a mixture of d0- and d5-phenyl isocyanate, with the d5-derivatized analyte acting as the internal standard for the d0-derivatized analyte.
The following table summarizes the performance characteristics of methods using different internal standard strategies for amphetamine quantification.
Table 1: Comparison of Internal Standard Strategies for Amphetamine Quantification by LC-MS/MS
| Parameter | Method A: Amphetamine-d11 as IS (Underivatized) | Method B: this compound Derivatization & IS |
| Analyte | Amphetamine | Amphetamine-Phenylurea |
| Internal Standard | Amphetamine-d11 | Amphetamine-d5-Phenylurea |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| LLOQ | Analyte-dependent, typically low ng/mL | Potentially lower due to improved ionization |
| Advantages | - Simpler sample preparation- Commercially available IS | - Corrects for derivatization variability- May improve chromatographic peak shape and sensitivity |
| Disadvantages | - Does not account for derivatization variability if used | - More complex sample preparation- Potential for isotopic interference |
Note: The data in this table is a synthesis of typical performance characteristics reported in the literature for amphetamine analysis and may not represent a direct head-to-head comparison from a single study.
Experimental Protocols
Experimental Workflow: A Comparative Overview
The selection of an internal standard strategy directly impacts the experimental workflow. The following diagrams illustrate the key differences between using a deuterated analyte analog and the this compound derivatization approach.
Caption: Comparative experimental workflows.
Detailed Methodology: Derivatization of Amphetamine with Phenyl Isocyanate
Materials:
-
Phenyl Isocyanate (PIC) solution (e.g., 10 mg/mL in acetonitrile)
-
This compound (d5-PIC) solution (e.g., 10 mg/mL in acetonitrile)
-
Amphetamine standard solution
-
Extracted sample containing amphetamine
-
Basic buffer (e.g., 100 mM sodium borate, pH 9.0)
-
Quenching solution (e.g., 1 M hydroxylamine)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Sample Preparation: To 100 µL of the extracted sample, add 50 µL of the basic buffer.
-
Internal Standard Spiking: Add a known amount of amphetamine standard that will be derivatized with this compound to serve as the internal standard.
-
Derivatization: Add 20 µL of the Phenyl isocyanate solution and 20 µL of the this compound solution. Vortex and incubate at room temperature for 30 minutes.
-
Quenching: Add 20 µL of the quenching solution to stop the reaction. Vortex.
-
Extraction: Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge.
-
Analysis: Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
Note: This is a generalized protocol and should be optimized for specific applications.
Logical Relationships in Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate internal standard strategy.
Caption: Decision tree for internal standard selection.
Conclusion
This compound offers a viable and, in some cases, advantageous approach as an internal standard for the quantitative analysis of small molecule amines, particularly when derivatization is necessary to improve analytical performance. By serving as both a derivatizing agent and an internal standard, it can effectively correct for variability in the derivatization step, a factor not accounted for by traditional deuterated analyte analogs.
However, the increased complexity of the sample preparation workflow must be considered. For analytes that do not require derivatization or for which a stable isotope-labeled analog is readily available and provides adequate performance, the use of a traditional internal standard like amphetamine-d11 remains a more straightforward approach.
Ultimately, the choice of internal standard should be based on a thorough method development and validation process, taking into account the specific analyte, matrix, and desired performance characteristics of the assay.
References
- 1. mdpi.com [mdpi.com]
- 2. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]
- 3. hpst.cz [hpst.cz]
- 4. Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
Assessing the Kinetic Isotope Effect of Phenyl-d5 Isocyanate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the kinetic isotope effect (KIE) in reactions involving Phenyl-d5 isocyanate (C₆D₅NCO) compared to its non-deuterated counterpart, Phenyl isocyanate (C₆H₅NCO). Due to a lack of publicly available experimental data on the kinetic isotope effect of this compound, this document focuses on the theoretical underpinnings, proposed experimental designs, and the potential significance of such a study.
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its isotopes.[1] The most pronounced effects are typically observed when hydrogen (¹H) is replaced by deuterium (²H or D), as this represents a doubling of the atomic mass.[2] This mass difference leads to a lower vibrational frequency and a lower zero-point energy for the C-D bond compared to the C-H bond.[2]
In the case of this compound, the deuterium atoms are not directly involved in the bond-breaking or bond-forming events at the isocyanate functional group. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE) . SKIEs are typically smaller than primary KIEs but can provide valuable insights into the reaction mechanism and the nature of the transition state.[1]
Theoretical Assessment of the KIE for this compound Reactions
The deuteration of the phenyl ring in phenyl isocyanate is expected to result in a small, inverse secondary kinetic isotope effect (kH/kD < 1) for reactions with nucleophiles such as alcohols and amines. This is because the C-D bonds are sterically smaller and have a slightly greater electron-donating inductive effect compared to C-H bonds. These subtle electronic effects can influence the electrophilicity of the isocyanate carbon, potentially leading to a modest rate enhancement for the deuterated species.
However, changes in hybridization at the carbon atoms of the phenyl ring during the reaction, or interactions with the solvent, could also contribute to the overall observed SKIE. The magnitude of the effect would likely be small, necessitating precise kinetic measurements for its determination.
Proposed Experimental Protocols
To quantitatively assess the KIE of this compound reactions, a series of kinetic experiments are required. The following protocols outline a general approach for comparing the reaction rates of phenyl isocyanate and this compound with a model nucleophile, such as n-butanol.
Materials and Reagents
-
Phenyl isocyanate (≥99.5%)
-
This compound (≥98 atom % D)
-
n-Butanol (anhydrous, ≥99.8%)
-
Anhydrous solvent (e.g., toluene, THF)
-
Internal standard for chromatography (e.g., decane)
-
Quenching agent (e.g., a primary or secondary amine solution)
Instrumentation
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an attenuated total reflectance (ATR) probe or a flow cell
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product verification
-
Thermostatted reaction vessel
Experimental Workflow for Kinetic Measurements
The following diagram illustrates the proposed experimental workflow for determining the reaction kinetics.
Detailed Methodologies
1. In-situ FT-IR Spectroscopy Method:
-
Setup: A thermostatted reaction vessel equipped with an in-situ FT-IR probe is used.
-
Procedure:
-
The reaction vessel is charged with a known concentration of n-butanol in the chosen anhydrous solvent.
-
The solution is allowed to thermally equilibrate.
-
A background IR spectrum is collected.
-
A known amount of either phenyl isocyanate or this compound is added to initiate the reaction, and data collection begins immediately.
-
The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) is monitored over time.
-
-
Data Analysis: The rate of the reaction can be determined by plotting the natural logarithm of the isocyanate peak area versus time. For pseudo-first-order conditions (large excess of alcohol), the slope of this line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the alcohol.
2. HPLC Quench Method:
-
Setup: A series of small, sealed reaction vials are placed in a temperature-controlled bath.
-
Procedure:
-
Each vial is charged with the alcohol solution.
-
The isocyanate is added to each vial simultaneously to start the reactions.
-
At specific time intervals, a vial is removed and the reaction is quenched by adding an excess of a highly reactive amine solution. This converts the remaining isocyanate into a stable urea derivative.
-
The quenched samples are then analyzed by HPLC to determine the concentration of the urea derivative, from which the concentration of the remaining isocyanate at the time of quenching can be calculated.
-
-
Data Analysis: A plot of the reciprocal of the isocyanate concentration versus time will yield a straight line for a second-order reaction, with the slope being the second-order rate constant (k).
Data Presentation
The quantitative data obtained from the kinetic experiments should be summarized in a clear and structured table to facilitate easy comparison. The following is a template for such a table.
| Reactant Pair | Temperature (°C) | Solvent | Rate Constant, k (M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| Phenyl isocyanate + n-Butanol | 25 | Toluene | Experimental Value | \multirow{2}{}{Calculated Value} |
| This compound + n-Butanol | 25 | Toluene | Experimental Value | |
| Phenyl isocyanate + Aniline | 25 | THF | Experimental Value | \multirow{2}{}{Calculated Value} |
| This compound + Aniline | 25 | THF | Experimental Value |
Reaction Mechanism
The reaction of an isocyanate with a nucleophile, such as an alcohol, proceeds through a nucleophilic addition mechanism. The general pathway is illustrated below.
Significance and Applications
A quantitative understanding of the KIE for this compound reactions would have implications in several fields:
-
Drug Development: In medicinal chemistry, deuteration is a strategy used to alter the metabolic profile of a drug. If a C-H bond is cleaved in the rate-determining step of a drug's metabolism, replacing it with a C-D bond can slow down this process, a phenomenon known as "metabolic switching". While the deuteration in this compound is not at a metabolically labile site for the isocyanate itself, understanding the SKIE can provide insights into how isotopic substitution on an aromatic ring can influence the reactivity of a distal functional group. This knowledge is valuable for the design of deuterated drugs where the deuteration is intended to block a specific metabolic pathway.
-
Polymer Chemistry: Isocyanates are fundamental building blocks for polyurethanes. The reactivity of the isocyanate directly influences the polymerization kinetics and the properties of the resulting polymer. While the SKIE for this compound is expected to be small, in precision polymerization processes, even minor changes in reactivity can be significant.
-
Mechanistic Studies: The sign and magnitude of the SKIE can provide valuable information about the transition state of the reaction. For example, a small inverse KIE (kH/kD < 1) could suggest a change in hybridization or a subtle electronic effect in the transition state.
Conclusion
While direct experimental data on the kinetic isotope effect of this compound is not currently available in the literature, this guide provides a robust theoretical and methodological framework for its assessment. By employing precise kinetic measurement techniques such as in-situ FT-IR or HPLC with a quenching protocol, researchers can determine the secondary kinetic isotope effect for the reactions of this compound with various nucleophiles. The results of such studies would provide valuable insights into reaction mechanisms and have potential applications in fields ranging from drug development to polymer science.
References
A Comparative Guide to Phenyl-d5 Isocyanate and its Alternatives in Analytical Chemistry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amines, peptides, and other nucleophilic compounds, the selection of an appropriate derivatization agent is critical for achieving optimal sensitivity, selectivity, and accuracy in chromatographic and mass spectrometric assays. This guide provides a detailed comparison of Phenyl-d5 isocyanate (PIC-d5), a stable isotope-labeled derivatizing reagent, with two common alternatives: Dansyl Chloride and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
Introduction to this compound
This compound is a deuterated analog of Phenyl isocyanate used in analytical chemistry, primarily for the derivatization of primary and secondary amines, as well as the N-termini of peptides. The incorporation of five deuterium atoms allows it to serve as an ideal internal standard for its non-deuterated counterpart in mass spectrometry-based quantitative methods. This stable isotope labeling approach enables accurate relative quantification of peptides and proteins in complex biological samples. The reaction of phenyl isocyanate with an amine yields a stable phenylurea derivative, which enhances the chromatographic retention and ionization efficiency of the analyte.
Comparative Analysis of Derivatization Reagents
The choice of derivatization reagent depends on several factors, including the nature of the analyte, the analytical platform (e.g., HPLC-UV, HPLC-FLD, LC-MS), and the desired sensitivity. The following tables provide a comparative summary of Phenyl isocyanate, Dansyl Chloride, and FMOC-Cl based on available literature.
Table 1: General Comparison of Derivatization Reagents
| Feature | Phenyl Isocyanate | Dansyl Chloride | FMOC-Cl |
| Reactive Group | Isocyanate (-NCO) | Sulfonyl Chloride (-SO₂Cl) | Chloroformate (-O-CO-Cl) |
| Target Analytes | Primary & Secondary Amines, N-termini of Peptides | Primary & Secondary Amines, Phenols | Primary & Secondary Amines |
| Detection Method | LC-MS, HPLC-UV | HPLC-FLD, LC-MS, HPLC-UV | HPLC-FLD, HPLC-UV |
| Key Advantage | Stable isotope labeling (with d5-analog) for MS | Fluorescent tag for high sensitivity | Fluorescent tag, reacts with both primary and secondary amines |
| Reaction Conditions | Neutral pH, room temperature, rapid reaction | Alkaline pH, heating often required | Alkaline pH, room temperature |
Table 2: Performance Data of Derivatization Reagents for Biogenic Amine Analysis
| Parameter | Dansyl Chloride | Benzoyl Chloride |
| Analyte | Biogenic Amines | Biogenic Amines |
| Matrix | Lycium barbarum L. | Fish |
| Method | HPLC-UV | UPLC-MS/MS |
| LOD | 0.015–0.075 µg/mL[1] | 0.1–20 nM[2] |
| LOQ | 0.05–0.25 µg/mL[1] | 0.3–60 nM[2] |
| Linearity (R²) | > 0.9989[1] | 0.9961–0.9999[2] |
| Recovery | 79.3–110.3%[1] | 84.6–119.3%[2] |
Derivatization Chemistry and Analytical Workflow
The derivatization reaction and the general analytical workflow are crucial aspects of the application of these reagents.
Caption: Derivatization of a primary amine with this compound.
The following diagram illustrates a typical workflow for the quantitative analysis of amines using derivatization followed by LC-MS/MS.
Caption: General workflow for quantitative analysis using derivatization.
Experimental Protocols
Below are representative protocols for derivatization using Phenyl isocyanate, Dansyl Chloride, and FMOC-Cl. These should be optimized for specific applications.
Protocol 1: Derivatization of Peptides with Phenyl Isocyanate for Relative Quantification
This protocol is adapted from the method described by Mason and Liebler (2003) for the relative quantification of peptides.
-
Sample Preparation: Two peptide samples to be compared (e.g., control and treated) are prepared, typically through protein extraction and enzymatic digestion (e.g., with trypsin).
-
Labeling:
-
To the control peptide sample, add a solution of Phenyl isocyanate (d0) in a suitable organic solvent (e.g., acetonitrile).
-
To the treated peptide sample, add a solution of this compound in the same solvent.
-
The reaction is typically carried out at a neutral pH (around 7.0) and proceeds to completion within minutes at room temperature.
-
-
Quenching and Pooling: The labeling reaction can be quenched by the addition of an amine-containing buffer or reagent. The d0- and d5-labeled samples are then mixed in a 1:1 ratio.
-
Sample Cleanup: The pooled sample is purified to remove excess reagents and salts, typically using solid-phase extraction (SPE) with a C18 cartridge.
-
LC-MS/MS Analysis: The purified, labeled peptides are analyzed by LC-MS/MS. The relative abundance of the peptides in the original samples is determined by comparing the peak areas of the d0- and d5-labeled peptide pairs in the mass spectrum.
Protocol 2: Derivatization of Biogenic Amines with Dansyl Chloride
This protocol is a general procedure for the derivatization of biogenic amines for HPLC-FLD or LC-MS analysis.[1][3][4]
-
Sample Extraction: Extract biogenic amines from the sample matrix using a suitable solvent, often an acidic solution (e.g., 0.1 M HCl or 5% trichloroacetic acid).
-
Derivatization:
-
Take an aliquot of the extract and adjust the pH to be alkaline (typically pH 9-10) using a buffer (e.g., sodium bicarbonate or borate buffer).
-
Add a solution of Dansyl Chloride in acetone.
-
The reaction mixture is typically incubated at an elevated temperature (e.g., 40-60 °C) for a specific duration (e.g., 45-60 minutes).
-
-
Quenching: The reaction is stopped by adding a solution of ammonia or another amine to consume the excess Dansyl Chloride.
-
Extraction of Derivatives: The dansylated amines are extracted from the aqueous solution using an organic solvent (e.g., toluene or diethyl ether).
-
Analysis: The organic extract is evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC or LC-MS system.
Protocol 3: Derivatization of Amino Acids with FMOC-Cl
This is a representative protocol for the derivatization of primary and secondary amino acids with FMOC-Cl for HPLC-FLD analysis.
-
Sample Preparation: Prepare a standard solution of amino acids or an extract from a biological sample.
-
Derivatization:
-
To an aliquot of the sample, add a borate buffer to achieve an alkaline pH (typically around 9-10).
-
Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile).
-
The reaction is usually rapid and can be completed within a few minutes at room temperature.
-
-
Quenching: The reaction is quenched by adding an amine-containing reagent, such as 1-aminoadamantane (ADAM), to react with the excess FMOC-Cl. This forms a derivative that can be chromatographically separated from the amino acid derivatives.
-
Analysis: The derivatized sample is directly injected into the HPLC system for analysis.
Conclusion
This compound is a powerful tool for the relative quantification of peptides and proteins in proteomics research, offering the benefits of a stable isotope-labeled internal standard. Its application to small molecule amine analysis is less documented in comparative studies. For the analysis of biogenic amines and amino acids, Dansyl Chloride and FMOC-Cl are well-established reagents, particularly when high sensitivity is required and fluorescence detection is employed. The choice of the optimal derivatization strategy will ultimately depend on the specific analytical goals, the available instrumentation, and the nature of the analytes and the sample matrix. This guide provides the foundational information for making an informed decision in this critical step of analytical method development.
References
- 1. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Proper Disposal of Phenyl-d5 Isocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemicals like Phenyl-d5 isocyanate is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. Adherence to these protocols is critical to prevent accidental exposure and environmental contamination.
Immediate Safety Precautions
Before handling this compound, it is crucial to be familiar with its hazards. This compound is a flammable liquid and vapor, may be fatal if inhaled, and can cause severe skin and eye irritation.[1][2] It may also cause allergic skin and respiratory reactions.[1][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] For spill cleanup, a face shield and, in some cases, respiratory protection may be necessary.[4]
Decontamination & Neutralization
The primary method for disposing of isocyanate waste is through neutralization. This process involves reacting the isocyanate with a decontamination solution to form less hazardous compounds, such as ureas. Several formulations for decontamination solutions are effective. The choice of solution may depend on the scale of the waste and available laboratory supplies.
Decontamination Solution Formulations
For easy comparison, the table below summarizes various recommended decontamination solutions for isocyanates.
| Formulation ID | Component 1 | Concentration 1 | Component 2 | Concentration 2 | Component 3 | Concentration 3 | Source |
| Formula 1 | Sodium Carbonate | 5-10% | Liquid Detergent | 0.2-2% | Water | to make 100% | [5] |
| Formula 2 | Concentrated Ammonia | 3-8% | Liquid Detergent | 0.2-2% | Water | to make 100% | [5] |
| Formula 3 | Isopropyl Alcohol | 10% | Ammonia | 1% | Water | 89% | |
| Formula 4 | n-Propanol | 5% | Soap Solution | 20% | Water | 75% | [6] |
Note: When using ammonia-based solutions, ensure adequate ventilation to prevent exposure to vapors.[5]
Experimental Protocol for Waste Neutralization
This protocol details the step-by-step methodology for neutralizing small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Selected decontamination solution (from the table above)
-
Two appropriately sized, open-top, and clearly labeled waste containers
-
Inert absorbent material (e.g., vermiculite, sand, or clay-based absorbent)
-
Stirring rod or spatula
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary materials are readily available.
-
Initial Containment: Place a layer of inert absorbent material at the bottom of the primary waste container.
-
Waste Transfer: Carefully transfer the this compound waste into the container with the absorbent material. If dealing with a spill, cover the spill with the absorbent material first, then transfer the mixture to the waste container.
-
Neutralization: Slowly and carefully add the chosen decontamination solution to the waste container. A general guideline is to use approximately 10 parts of the decontamination solution for every 1 part of isocyanate waste.
-
Mixing: Gently stir the mixture to ensure thorough contact between the isocyanate waste and the decontamination solution. Be aware that the reaction may generate heat and gas (carbon dioxide).
-
Reaction Time: Allow the mixture to react for at least 48 hours.[5] During this time, do not seal the container, as the buildup of carbon dioxide gas could cause it to rupture. Cover the container loosely to prevent splashes while allowing gas to escape.
-
Final Disposal: After the reaction period, the neutralized waste must be disposed of as hazardous waste. Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[7] Ensure all waste containers are properly labeled according to federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound waste.
Spill Management
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent. Do not use combustible materials like sawdust.
-
Slowly add a decontamination solution to the absorbed spill.
-
Allow it to react for at least 10 minutes.[8]
-
Collect the material in an open-top container, add more decontamination solution, and follow the waste neutralization protocol described above.[8]
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office (EHS).
-
Prevent entry into the affected area.
-
Allow only trained personnel with appropriate PPE (including respiratory protection) to handle the cleanup.
-
By adhering to these procedures, you can effectively manage the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before use.
References
Essential Safety and Operational Guide for Phenyl-d5 Isocyanate
This guide provides critical safety and logistical information for the handling and disposal of Phenyl-d5 isocyanate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate the inherent risks associated with this compound.
This compound and its non-deuterated analog, phenyl isocyanate, are highly reactive and toxic compounds.[1] Exposure can lead to severe irritation of the skin, eyes, and respiratory tract.[2][3][4] A primary hazard is sensitization, where initial exposure may lead to severe allergic reactions, including occupational asthma, upon subsequent contact, even at very low concentrations.[3][4][5] This chemical is also flammable.[2][6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| Body Part | Recommended Protection | Material/Type Specification |
| Respiratory | Full-face respirator with an independent or continuous air supply | NIOSH-approved. Supplied-air respirators are considered best practice due to the poor warning properties of isocyanates.[7] Do not use activated carbon filter canisters as they are ineffective against isocyanate vapors.[1] |
| Hands | Chemically resistant gloves | Butyl rubber with a thickness of ≥0.4 mm is recommended.[1] Latex or nitrile gloves are prohibited.[1] |
| Eyes/Face | Goggles or a full-face mask | Goggles should be chemical splash-proof. A full-face respirator provides both eye and respiratory protection.[1] |
| Body | Protective clothing | Cotton work clothes, a rubber or PVC apron, and rubber boots are recommended.[1] All protective clothing should be clean and put on before work.[3] |
Immediate Safety and First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air and keep them warm and at rest.[2] If breathing is difficult or has stopped, provide artificial respiration.[2][4] Seek immediate medical attention.[2][4] Symptoms such as shortness of breath may be delayed.[4] |
| Skin Contact | Immediately remove all contaminated clothing, including footwear.[2] Flush the affected skin and hair with running water and soap for at least 15 minutes.[2][4] Seek medical attention if irritation develops.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if it can be done safely.[8] Transport to a hospital or doctor without delay.[2] |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice.[8] Do not induce vomiting unless instructed to do so by medical personnel. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Hazard Control Hierarchy
The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards. The following diagram illustrates this concept in the context of handling this compound.
Caption: Hierarchy of controls for managing this compound exposure.
Spill and Disposal Plan
Proper management of spills and waste is critical to prevent unintended exposure and environmental contamination.
Spill Response:
-
Evacuate: Immediately evacuate all personnel from the affected area who are not wearing appropriate protective equipment.[3]
-
Isolate: Isolate the spill area and eliminate all ignition sources.[3][6]
-
Contain: For small spills, contain the material and absorb it with a non-combustible absorbent material such as dry lime, sand, or soda ash.[3] Do not use water or combustible materials like sawdust. [3][9]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and covered waste container.[9]
-
Ventilate: After the cleanup is complete, thoroughly ventilate the area.[3]
Waste Disposal:
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be considered hazardous waste.
-
Store waste in tightly sealed and properly labeled containers.
-
Dispose of the hazardous waste through an approved chemical waste disposal service in accordance with all local, state, and federal regulations. Do not discharge to any bodies of water.[9]
By adhering to these safety protocols, researchers can minimize the risks associated with the handling of this compound and maintain a safe laboratory environment.
References
- 1. How to Safely Handle Isocyanates? [enuochem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nj.gov [nj.gov]
- 4. ICSC 1131 - PHENYL ISOCYANATE [inchem.org]
- 5. youtube.com [youtube.com]
- 6. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. youtube.com [youtube.com]
- 8. This compound | 83286-56-0 [amp.chemicalbook.com]
- 9. chemicals.upl-ltd.com [chemicals.upl-ltd.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
